Technical Documentation Center

2-Bromo-5-methoxy-3-nitropyridine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Bromo-5-methoxy-3-nitropyridine
  • CAS: 1805025-96-0

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to the Synthesis and Characterization of 2-Bromo-5-methoxy-3-nitropyridine

Authored for Researchers, Scientists, and Drug Development Professionals Foreword: The Strategic Importance of 2-Bromo-5-methoxy-3-nitropyridine In the intricate tapestry of medicinal chemistry and pharmaceutical develop...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of 2-Bromo-5-methoxy-3-nitropyridine

In the intricate tapestry of medicinal chemistry and pharmaceutical development, the utility of a molecule is often defined by its potential as a scaffold for innovation. 2-Bromo-5-methoxy-3-nitropyridine stands as a quintessential example of such a foundational building block. As a substituted pyridine, it belongs to a class of heterocyclic compounds that are ubiquitous in FDA-approved drugs. The specific arrangement of its functional groups—a bromine atom, a methoxy group, and a nitro group—offers a versatile platform for synthetic elaboration.

The bromine atom serves as a prime handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the introduction of diverse molecular fragments. The electron-withdrawing nitro group not only activates the pyridine ring for certain transformations but can also be reduced to an amino group, providing another key point for derivatization. Finally, the methoxy group can modulate the electronic properties and metabolic stability of resulting compounds, a feature of significant interest in drug design.[1] Consequently, this compound is a valuable intermediate in the synthesis of novel therapeutic agents, particularly in oncology and inflammation research.[2]

This guide provides a detailed exploration of the efficient synthesis and rigorous characterization of 2-Bromo-5-methoxy-3-nitropyridine, grounded in established chemical principles and validated analytical practices.

Part 1: Synthesis—A Mechanistic and Practical Approach

The most prevalent and high-yielding synthesis of 2-Bromo-5-methoxy-3-nitropyridine proceeds via a nucleophilic aromatic substitution (SNAr) reaction. This pathway is both efficient and scalable, making it highly suitable for laboratory and potential industrial applications.

The Underlying Chemistry: A Self-Validating System

The reaction leverages the inherent electronic properties of the starting material, 5-Bromo-2-chloro-3-nitropyridine. The logic is as follows:

  • Activation: The pyridine ring is inherently electron-deficient. This effect is powerfully amplified by the presence of the strongly electron-withdrawing nitro group (-NO₂) at the 3-position.

  • Leaving Group: The chlorine atom at the 2-position is an excellent leaving group. Its position is ortho to the activating nitro group, making the C2 carbon highly electrophilic and susceptible to nucleophilic attack.

  • Nucleophile: Sodium methoxide, a potent nucleophile, is chosen as the source for the methoxy group. Using methanol as the solvent is a critical choice, as it prevents any potential side reactions like trans-etherification and ensures the solubility of the methoxide salt.

The reaction mechanism is a classic SNAr pathway. The methoxide ion attacks the electron-deficient C2 carbon, forming a temporary, negatively charged intermediate known as a Meisenheimer complex. This intermediate is stabilized by resonance, with the negative charge delocalized onto the electronegative oxygen atoms of the nitro group. The subsequent expulsion of the chloride ion restores the aromaticity of the ring, yielding the final product. The high efficiency of this reaction, often achieving yields of up to 98%, validates the soundness of this mechanistic rationale.[3]

Synthetic Workflow Diagram

cluster_0 Reagent Preparation cluster_1 Core Reaction cluster_2 Work-up & Purification Na Sodium Metal NaOMe Sodium Methoxide Solution Na->NaOMe dissolves in MeOH Methanol (Solvent) MeOH->NaOMe Reaction Reaction Mixture (0°C to Room Temp, 16-18h) NaOMe->Reaction StartMat 5-Bromo-2-chloro-3-nitropyridine StartMat->Reaction add to Quench Quench with Ice Water Reaction->Quench pour into Filter Filter Precipitate Quench->Filter Wash Wash with Cold Water Filter->Wash Dry Dry Solid Wash->Dry Product 2-Bromo-5-methoxy-3-nitropyridine (Light Yellow Solid) Dry->Product

Caption: Synthetic workflow for 2-Bromo-5-methoxy-3-nitropyridine.

Detailed Experimental Protocol

This protocol is synthesized from multiple reliable sources describing the SNAr methodology.[3]

Materials:

  • 5-Bromo-2-chloro-3-nitropyridine

  • Sodium metal (or a 25% w/w solution of sodium methoxide in methanol)

  • Anhydrous Methanol

  • Deionized Water

  • Ice

Equipment:

  • Round-bottom flask with a magnetic stirrer

  • Dropping funnel (if using sodium methoxide solution)

  • Ice bath

  • Rotary evaporator

  • Büchner funnel and filtration flask

  • Infrared lamp or vacuum oven for drying

Procedure:

  • Preparation of Sodium Methoxide (if not using a commercial solution): In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), cool anhydrous methanol (50.0 mL) in an ice bath. Carefully add sodium metal (2.90 g, 126.4 mmol) in small portions to the cooled methanol. Allow the mixture to warm slowly to room temperature, stirring continuously until all the sodium has completely dissolved. [Causality: This in-situ preparation generates a fresh, highly reactive nucleophile. The reaction is exothermic and produces hydrogen gas, necessitating careful, portion-wise addition and good ventilation.]

  • Reaction Setup: Suspend 5-Bromo-2-chloro-3-nitropyridine (10.0 g, 42.12 mmol) in a separate flask containing methanol (100 mL) and cool the suspension to 0°C in an ice bath.[3]

  • Nucleophilic Substitution: To the cooled suspension of the starting material, add the freshly prepared sodium methoxide solution dropwise over 10-15 minutes. [Causality: A slow, controlled addition at low temperature is crucial to manage the initial exotherm of the reaction and prevent potential side reactions.]

  • Reaction Progression: Stir the reaction mixture at 0°C for 1 hour. Afterwards, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 16 to 18 hours to ensure the reaction proceeds to completion.[3]

  • Product Precipitation (Work-up): After the reaction period, reduce the volume of the mixture by approximately half using a rotary evaporator. Pour the concentrated reaction mixture into a beaker containing ice water (~500 mL). A precipitate should form immediately. [Causality: The organic product is insoluble in water. Pouring the reaction mixture into ice water causes the product to precipitate out of the solution, effectively separating it from the methanol and any water-soluble byproducts like NaCl.]

  • Isolation and Purification: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the collected solid thoroughly with cold deionized water (2 x 50 mL) to remove any residual salts.[3]

  • Drying: Dry the purified product under an infrared lamp or in a vacuum oven to obtain 2-Bromo-5-methoxy-3-nitropyridine as a light yellow solid. The expected yield is typically very high, around 98%.[3]

Part 2: Comprehensive Characterization

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. Each analytical technique provides a piece of the puzzle, and together they form a self-validating confirmation of the target molecule.

Physical and Chemical Properties

A summary of the fundamental properties of 2-Bromo-5-methoxy-3-nitropyridine is presented below.

PropertyValueSource
Appearance Light yellow solid[3]
Molecular Formula C₆H₅BrN₂O₃[4]
Molecular Weight 233.02 g/mol [4]
CAS Number 152684-30-5[4]
SMILES String COc1ncc(Br)cc1=O[4]
Characterization Workflow Diagram

cluster_methods Analytical Techniques cluster_data Validation Data Product Synthesized Product (2-Bromo-5-methoxy-3-nitropyridine) MS Mass Spectrometry (MS) Product->MS NMR NMR Spectroscopy (¹H and ¹³C) Product->NMR IR Infrared (IR) Spectroscopy Product->IR MS_Data Confirms Molecular Weight & Bromine Presence (m/z ≈ 233, [M+H]⁺, M:M+2) MS->MS_Data NMR_Data Confirms Structural Connectivity & Functional Groups NMR->NMR_Data IR_Data Confirms Key Functional Groups (-NO₂, -OCH₃, Aromatic Ring) IR->IR_Data

Caption: Workflow for the analytical characterization of the product.

Spectroscopic Data & Interpretation

The combination of mass spectrometry, NMR, and IR spectroscopy provides unambiguous structural confirmation.

1. Mass Spectrometry (MS)

  • Principle: Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that introduces the sample into the mass spectrometer as ions in solution. It is excellent for determining the molecular weight of polar molecules.

  • Self-Validation: The most crucial validation from MS is the observation of the molecular ion peak. For this compound, analysis in positive ion mode should reveal a protonated molecule, [M+H]⁺. A key confirmatory feature is the isotopic pattern of bromine. Naturally occurring bromine consists of two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, the mass spectrum will show two peaks of nearly equal intensity separated by 2 m/z units (the [M+H]⁺ peak and the [M+2+H]⁺ peak), providing definitive evidence for the presence of a single bromine atom.

IonExpected m/zObservationSource
[M+H]⁺ ~233.0The mass spectrum shows a protonated molecular ion at m/z 233.0 or 233.2.[3]
[M+2+H]⁺ ~235.0A peak of nearly identical intensity to the [M+H]⁺ peak is expected due to the ⁸¹Br isotope.Principles of MS

2. Infrared (IR) Spectroscopy

  • Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. These frequencies are characteristic of the types of chemical bonds and functional groups present.

  • Self-Validation: The presence of strong, characteristic absorption bands for the nitro and methoxy groups provides strong evidence that the desired substitution has occurred. The absence of a broad O-H stretch (around 3200-3600 cm⁻¹) from any potential starting materials like 5-bromo-2-hydroxy-3-nitropyridine would confirm the reaction's completion.

Functional GroupBondExpected Wavenumber (cm⁻¹)Interpretation
Nitro N-O (asymmetric stretch)1520 - 1560Strong absorption confirming the presence of the -NO₂ group.
Nitro N-O (symmetric stretch)1345 - 1385Strong absorption, complementary to the asymmetric stretch.
Methoxy C-H (sp³ stretch)2850 - 2960Confirms the methyl protons of the methoxy group.
Methoxy C-O (stretch)1200 - 1275 (asymmetric) & 1000-1075 (symmetric)Indicates the C-O ether linkage.
Aromatic Ring C=C / C=N (stretches)1400 - 1600Multiple bands confirming the pyridine ring structure.
Aromatic C-H C-H (stretch)3000 - 3100Weak to medium bands for the C-H bonds on the aromatic ring.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Principle: NMR spectroscopy provides detailed information about the atomic structure of a molecule. ¹H NMR identifies the chemical environments and connectivity of hydrogen atoms, while ¹³C NMR does the same for carbon atoms.

  • Self-Validation: NMR is the most powerful tool for unambiguous structure elucidation. The number of signals, their chemical shifts (positions), integration (area under the peak, for ¹H), and splitting patterns (multiplicity) must align perfectly with the proposed structure of 2-Bromo-5-methoxy-3-nitropyridine.

Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.45d (J ≈ 2.5 Hz)1HH-4The proton at C4 is deshielded by the adjacent -NO₂ and -Br groups. It couples with H-6.
~8.15d (J ≈ 2.5 Hz)1HH-6The proton at C6 is deshielded by the ring nitrogen. It couples with H-4.
~4.10s3H-OCH₃A characteristic singlet for the three equivalent protons of the methoxy group.

Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz):

Chemical Shift (δ, ppm)AssignmentRationale
~160C-2Carbon attached to two electronegative atoms (N and O).
~150C-6Carbon adjacent to the ring nitrogen.
~145C-3Carbon attached to the electron-withdrawing nitro group.
~135C-4Aromatic carbon deshielded by adjacent groups.
~115C-5Carbon attached to the bromine atom.
~55-OCH₃Typical chemical shift for a methoxy carbon.

Conclusion

The synthesis of 2-Bromo-5-methoxy-3-nitropyridine via nucleophilic aromatic substitution is a robust, high-yielding, and mechanistically sound procedure. The protocol described herein is reliable and readily implemented in a standard organic chemistry laboratory. The subsequent characterization, employing a multi-technique approach of Mass Spectrometry, IR Spectroscopy, and NMR Spectroscopy, provides a self-validating system to unequivocally confirm the structure and purity of the final product. Mastery of this synthesis and characterization provides researchers with reliable access to a highly versatile chemical intermediate, poised for elaboration in the ongoing quest for novel and impactful pharmaceutical agents.

References

  • Supplementary Information Synthetic routes to compounds 5 and 10-19 - The Royal Society of Chemistry. The Royal Society of Chemistry. Available at: [Link]

  • CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine - Google Patents. Google Patents.
  • (IUCr) 2-(3-Bromo-4-methoxyphenyl)-3-nitropyridine. The International Union of Crystallography. Available at: [Link]

  • 5-bromo-2-methoxy-3-nitropyridine (C6H5BrN2O3) - PubChemLite. PubChemLite. Available at: [Link]

  • 2-Bromo-5-nitropyridine - SIELC Technologies. SIELC Technologies. Available at: [Link]

  • The role of the methoxy group in approved drugs - PubMed. PubMed. Available at: [Link]

Sources

Exploratory

Commercial availability and suppliers of 2-Bromo-5-methoxy-3-nitropyridine

An In-depth Technical Guide to Substituted Bromomethoxy-Nitropyridines for Researchers and Drug Development Professionals A Senior Application Scientist's Field-Proven Guide to the Synthesis, Reactivity, and Commercial A...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Substituted Bromomethoxy-Nitropyridines for Researchers and Drug Development Professionals

A Senior Application Scientist's Field-Proven Guide to the Synthesis, Reactivity, and Commercial Availability of Key Pyridine Building Blocks

Executive Summary & Isomer Clarification

Substituted pyridines are foundational scaffolds in modern medicinal chemistry, appearing in a vast array of therapeutic agents. The strategic placement of bromo, methoxy, and nitro functional groups on the pyridine ring creates a highly versatile chemical intermediate, rich in potential for synthetic diversification. This guide focuses on providing a comprehensive technical overview of these valuable building blocks.

The query for 2-Bromo-5-methoxy-3-nitropyridine highlights a specific substitution pattern. However, a thorough review of major chemical supplier catalogs and the scientific literature indicates that this particular isomer is not readily commercially available. In contrast, its structural isomer, 5-Bromo-2-methoxy-3-nitropyridine , is a well-documented and widely accessible reagent.

Therefore, to provide the most practical and actionable intelligence for researchers, this guide will focus on the commercially available 5-Bromo-2-methoxy-3-nitropyridine . The principles of reactivity, synthesis, and application discussed herein provide a strong framework for understanding the broader class of bromomethoxy-nitropyridine isomers.

Structural Isomers:

Caption: Structural comparison of the requested isomer and the commercially available analog.

Core Compound Identification and Properties

The primary subject of this guide is 5-Bromo-2-methoxy-3-nitropyridine , a pale yellow solid that serves as a cornerstone intermediate in synthetic chemistry.[1] Its trifunctional nature—a nucleophilic substitution-activating nitro group, a methoxy group influencing ring electronics, and a bromine atom poised for cross-coupling reactions—makes it exceptionally useful.

PropertyDataSource(s)
IUPAC Name 5-Bromo-2-methoxy-3-nitropyridine
CAS Number 152684-30-5[1][2]
Molecular Formula C₆H₅BrN₂O₃[1]
Molecular Weight 233.02 g/mol [1]
Appearance Pale Yellow to Light yellow Solid/Powder[1][3]
Melting Point 88.0 to 92.0 °C[1][3]
Purity Typically ≥96%[1][3]
InChI Key YRVHFGOAEVWBNS-UHFFFAOYSA-N
SMILES String COc1ncc(Br)cc1=O

Commercial Availability and Procurement

Reliable sourcing is critical for research and development timelines. 5-Bromo-2-methoxy-3-nitropyridine is readily available from several major chemical suppliers, ensuring a stable supply chain for laboratory to pilot-scale needs.

SupplierProduct NumberPurity SpecificationCAS Number
MilliporeSigma (Aldrich) ADE000429Not specified152684-30-5
Tokyo Chemical Industry (TCI) B4461>96.0% (GC)152684-30-5
Lab Pro B4461-5GMin. 96.0 (GC)152684-30-5
Aaronchem AR003N6GNot specified152684-30-5

Note: Purity and specifications are subject to change by the supplier. Always refer to the lot-specific certificate of analysis.

Synthesis and Manufacturing

Understanding the synthesis of a key intermediate is vital for process development and cost analysis. The most common and efficient route to 5-Bromo-2-methoxy-3-nitropyridine is via a nucleophilic aromatic substitution (SₙAr) reaction.

Synthetic Workflow

The synthesis starts with the commercially available 5-Bromo-2-chloro-3-nitropyridine. The chloro group at the 2-position is highly activated towards nucleophilic displacement by the adjacent electron-withdrawing nitro group. Treatment with sodium methoxide in methanol readily displaces the chloride to yield the desired product in high purity and yield.[2]

Caption: Workflow for the synthesis of 5-Bromo-2-methoxy-3-nitropyridine.

Detailed Experimental Protocol

The following protocol is adapted from established synthetic procedures.[2]

  • Preparation of Sodium Methoxide: In a flask equipped with a stirrer and under an inert atmosphere, slowly add sodium metal (2.90 g, 126.4 mmol) in batches to cooled methanol (50.0 mL). Allow the mixture to warm to room temperature and stir until all sodium has dissolved completely.

  • Reaction Setup: In a separate reaction vessel, suspend 5-bromo-2-chloro-3-nitropyridine (10.0 g, 42.12 mmol) in methanol (100 mL) and cool the suspension to 0 °C in an ice bath.

  • Nucleophilic Substitution: Slowly add the freshly prepared sodium methoxide solution from Step 1 to the cooled suspension of the starting material.

  • Reaction Progression: Stir the reaction mixture at 0 °C for 1 hour. Afterwards, remove the ice bath and allow the mixture to warm to room temperature, continuing to stir for an additional 16-18 hours.

  • Work-up and Isolation: Concentrate the reaction mixture under reduced pressure. Quench the reaction by adding deionized water (100 mL), which will cause the product to precipitate.

  • Purification: Collect the solid product by filtration. Wash the filter cake thoroughly with deionized water (2 x 50 mL) to remove any inorganic salts.

  • Drying: Dry the isolated light-yellow solid under vacuum or with an infrared lamp to yield 5-bromo-2-methoxy-3-nitropyridine (Expected yield: ~9.6 g, 98%).

Applications in Drug Discovery and Chemical Synthesis

The true value of 5-Bromo-2-methoxy-3-nitropyridine lies in its capacity as a versatile building block. Its functional groups serve as handles for introducing molecular complexity, making it a frequent player in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[4]

  • Pharmaceutical Development: This scaffold is particularly valuable for synthesizing compounds targeting anti-cancer and anti-inflammatory pathways.[4] The pyridine core is a well-known privileged structure in medicinal chemistry.

  • Agrochemicals: It is used in the creation of novel pesticides and herbicides.[4]

  • Advanced Materials: The compound finds use in the synthesis of specialized dyes, pigments, and polymers where its specific electronic and structural properties are beneficial.[4]

G cluster_reactions Primary Transformations cluster_applications Downstream Applications A 5-Bromo-2-methoxy-3-nitropyridine (Core Building Block) B Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) A->B C Nitro Group Reduction A->C D Nucleophilic Substitution (Displacement of Br) A->D E Biaryl Structures (Kinase Inhibitors, etc.) B->E F 5-Amino-2-methoxy-3-X-pyridine (New Functional Handle) C->F G Heterocyclic Scaffolds D->G

Caption: Application workflow from building block to advanced structures.

Chemical Reactivity and Synthetic Utility

The reactivity of 5-Bromo-2-methoxy-3-nitropyridine is governed by its three key functional groups.

  • The Bromo Group (at C-5): This is the primary site for metal-catalyzed cross-coupling reactions. It readily participates in Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination reactions, allowing for the formation of C-C, C-N, and C-O bonds. This is the most powerful feature for generating molecular diversity.

  • The Nitro Group (at C-3): As a strong electron-withdrawing group, it activates the ring, but its most common synthetic fate is reduction. It can be selectively reduced to an amino group (-NH₂) using reagents like iron powder, tin(II) chloride, or catalytic hydrogenation.[5] This newly formed amine serves as a nucleophile or a handle for diazotization, opening up a vast new set of synthetic possibilities.

  • The Methoxy Group (at C-2): This group is relatively stable but can be cleaved under harsh acidic conditions (e.g., HBr, BBr₃) to reveal a hydroxyl group, which can then be further functionalized.

Caption: Key reaction pathways for synthetic diversification.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of 5-Bromo-2-methoxy-3-nitropyridine is essential. The compound is classified as an irritant.

Hazard TypeGHS Classification and Precautionary StatementsSource(s)
Signal Word Warning
Hazard Codes H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.
Handling P261: Avoid breathing dust.P264: Wash skin thoroughly after handling.P280: Wear protective gloves/eye protection/face protection.[3]
Response P302 + P352: IF ON SKIN: Wash with plenty of water.P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Storage Store in a well-ventilated place. Keep container tightly closed. Store in a dry, cool place. Incompatible with strong oxidizing agents and strong bases.[6]

Personal Protective Equipment (PPE): Always use in a well-ventilated area or a chemical fume hood. Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.

References

  • 5 Bromo 2 Methoxy 4 Methyl 3 Nitropyridine Acid, 98% . IndiaMART. [Link]

  • CAS No : 4487-59-6 | Product Name : 2-Bromo-5-nitropyridine . Pharmaffiliates. [Link]

  • 2-bromo-3-methyl-5-nitropyridine . MySkinRecipes. [Link]

  • 5-Bromo-3-methoxy-2-nitropyridine | C6H5BrN2O3 | CID 817774 . PubChem. [Link]

  • Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine - CN111777549A.
  • Supplementary Information Synthetic routes to compounds 5 and 10-19 . The Royal Society of Chemistry. [Link]

  • 2-Amino-5-bromo-3-nitropyridine | C5H4BrN3O2 | CID 138878 . PubChem. [Link]

  • 2,3-diaminopyridine . Organic Syntheses Procedure. [Link]

Sources

Foundational

Potential applications of 2-Bromo-5-methoxy-3-nitropyridine in organic synthesis

Strategic Applications in Heterocyclic Scaffold Design CAS Registry Number: 1805025-96-0 Molecular Formula: Molecular Weight: 233.02 g/mol [1] Executive Summary: The "Ortho-Nitro" Advantage In the landscape of pyridine f...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Applications in Heterocyclic Scaffold Design

CAS Registry Number: 1805025-96-0 Molecular Formula:


Molecular Weight:  233.02  g/mol [1]
Executive Summary: The "Ortho-Nitro" Advantage

In the landscape of pyridine functionalization, 2-Bromo-5-methoxy-3-nitropyridine represents a high-value electrophilic scaffold. Unlike its more common isomers (e.g., 5-bromo-2-methoxy-3-nitropyridine), this specific arrangement—featuring a bromine atom at the C2 position flanked by a nitro group at C3—creates a "super-electrophilic" center.

For medicinal chemists, this molecule serves as a critical bifurcation point. The C2-Bromine is highly activated for nucleophilic aromatic substitution (


), while the C3-Nitro group provides a latent amine for subsequent cyclization. The C5-Methoxy group acts as an electronic modulator, improving solubility and providing a handle for hydrogen bonding in final drug candidates, particularly in kinase inhibitor discovery (e.g., JAK, FLT3, and Aurora kinase families).

This guide details the synthesis, reactivity profile, and application of this scaffold in constructing fused heterocycles, specifically Imidazo[4,5-b]pyridines .

Structural Analysis & Reactivity Profile[3]

The utility of 2-Bromo-5-methoxy-3-nitropyridine stems from the electronic interplay between its three substituents.

SubstituentPositionElectronic EffectSynthetic Consequence
Bromine C2 (

)
Good Leaving GroupPrimary site for

or Pd-catalyzed coupling.
Nitro C3 (

)
Strong EWG (-M, -I)Activates C2-Br for displacement; Precursor to amine for cyclization.
Methoxy C5 (

)
Donor (+M)Modulates ring electron deficiency; prevents degradation during harsh nucleophilic attacks.
The "Push-Pull" Activation Mechanism

The pyridine nitrogen and the C3-nitro group exert a synergistic electron-withdrawing effect on the C2 carbon. This lowers the energy of the transition state (Meisenheimer complex) during nucleophilic attack. Meanwhile, the C5-methoxy group donates electron density into the ring system (via resonance), preventing the ring from becoming too electron-deficient, which could lead to ring opening or polymerization under forcing conditions.

Synthetic Pathway: Accessing the Scaffold

Direct nitration of 2-bromo-5-methoxypyridine is problematic due to the directing effects of the methoxy group (directing ortho/para to itself) and the deactivating nature of the bromine. The most reliable route utilizes a Sandmeyer-type transformation starting from the aminopyridine.

Protocol: Synthesis from 2-Amino-5-methoxypyridine[2][3]

Step 1: Regioselective Nitration

  • Precursor: 2-Amino-5-methoxypyridine.[2]

  • Reagents:

    
     (fuming), 
    
    
    
    .[4]
  • Mechanism: The amino group is a strong ortho-director. The C3 position is sterically accessible and electronically favored.

  • Conditions: 0°C to RT, 2 hours.

  • Intermediate: 2-Amino-5-methoxy-3-nitropyridine.

Step 2: Diazotization and Bromination

  • Reagents:

    
    , 
    
    
    
    (48% aq),
    
    
    (catalytic).
  • Mechanism: Formation of the diazonium salt followed by radical-nucleophilic substitution (Sandmeyer).

  • Critical Control Point: Temperature must be kept <5°C during diazonium formation to prevent hydrolysis to the pyridone (2-hydroxy derivative).

SynthesisRoute Start 2-Amino-5-methoxypyridine Step1 Nitration (HNO3/H2SO4) Start->Step1 Inter 2-Amino-5-methoxy- 3-nitropyridine Step1->Inter Step2 Sandmeyer (NaNO2, HBr, CuBr) Inter->Step2 Product 2-Bromo-5-methoxy- 3-nitropyridine (Target) Step2->Product

Figure 1: Synthetic route to 2-Bromo-5-methoxy-3-nitropyridine via Sandmeyer transformation.

Primary Application: Synthesis of Imidazo[4,5-b]pyridines

The most prevalent application of this scaffold is the construction of the Imidazo[4,5-b]pyridine core, a privileged structure in kinase inhibitors (e.g., targeting DprE1 in tuberculosis or Aurora Kinases in oncology).

Detailed Experimental Workflow

Phase A:


 Displacement (C2 Functionalization) 
The C2-Bromine is displaced by a primary amine (

).
  • Dissolve 1.0 eq of 2-Bromo-5-methoxy-3-nitropyridine in anhydrous THF or DMF.

  • Add 1.1 eq of the desired amine (e.g., aniline, benzylamine) and 2.0 eq of DIPEA (Hunig's base).

  • Stir at RT for 2–4 hours. The reaction is usually exothermic and rapid due to the activation by the nitro group.

  • Monitor by TLC/LCMS for the disappearance of the bromide.

  • Isolate the 2-amino-3-nitro intermediate via precipitation in water or extraction.

Phase B: Nitro Reduction

  • Suspend the intermediate in Ethanol/Water (4:1).

  • Add Iron powder (5.0 eq) and Ammonium Chloride (5.0 eq). Alternatively, use

    
     (1 atm) with Pd/C (10% wt).
    
  • Reflux for 2 hours (Fe conditions) or stir at RT (Hydrogenation).

  • Filter through Celite to remove metal residues.

  • Concentrate to yield the 2,3-diamino-5-methoxypyridine derivative.

Phase C: Cyclization

  • Reagent: Triethyl orthoformate (HC(OEt)3) or Formic Acid.

  • Condition: Reflux neat or in catalytic p-TsOH.

  • Result: Formation of the imidazole ring fused to the pyridine.

ReactionPathways cluster_SNAr Pathway A: Imidazopyridine Synthesis cluster_Suzuki Pathway B: Metal-Catalyzed Coupling Target 2-Bromo-5-methoxy- 3-nitropyridine Amine Intermediate 1: 2-(R-amino)-3-nitro-5-methoxypyridine Target->Amine R-NH2, DIPEA (SNAr) Biaryl 2-Aryl-5-methoxy- 3-nitropyridine Target->Biaryl Ar-B(OH)2, Pd(PPh3)4 (Suzuki) Diamine Intermediate 2: 2-(R-amino)-3-amino-5-methoxypyridine Amine->Diamine Fe/NH4Cl or H2/Pd (Reduction) Cyclized Final Scaffold: 3-Substituted-6-methoxy- 3H-imidazo[4,5-b]pyridine Diamine->Cyclized HC(OEt)3 / H+ (Cyclization)

Figure 2: Divergent synthetic pathways. Pathway A (Red/Green) is the dominant application for drug discovery.

Troubleshooting & Optimization
Regioselectivity in

While the C2-Br is the primary electrophile, the methoxy group at C5 is relatively stable. However, if strong nucleophiles (like methoxide or thiolate) are used under forcing conditions, competitive attack at C6 or displacement of the methoxy group (rare) might occur.

  • Solution: Perform

    
     reactions at low temperatures (0°C) initially. Use stoichiometric amounts of nucleophile.
    
Stability of the Diazonium Intermediate

During the synthesis of the scaffold itself, the diazonium intermediate derived from 2-amino-5-methoxy-3-nitropyridine is unstable.

  • Solution: Ensure the acid concentration (HBr) is high (>40%) and the temperature is strictly controlled (<5°C). Add the nitrite solution sub-surface to avoid NO gas escape.

Reduction Challenges

Partial reduction of the nitro group to a hydroxylamine (


) can occur, or the bromine (if not yet displaced) can be debrominated under catalytic hydrogenation conditions.
  • Solution: Use Iron/Ammonium Chloride (Fe/NH4Cl) for reduction if the bromine is still present. If the bromine has already been displaced by an amine, Pd/C hydrogenation is safe and cleaner.

References
  • Nucleophilic substitution reaction of amines with 3-bromo-4-nitropyridine (Mechanistic Analog) Source:Heterocycles, Vol 65, No. 9, 2005.[5] Context: Establishes the reactivity patterns of ortho-nitro-halopyridines and potential for nitro-group migration (an important side-reaction to monitor). URL:[Link]

  • Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors Source:Journal of Medicinal Chemistry (ACS Publications), 2012. Context: Describes the general workflow for converting 2-amino-3-nitropyridines into bioactive imidazopyridine kinase inhibitors. URL:[Link]

  • Synthesis of 2-methoxy-3-bromo-5-fluoropyridine (Patent CN111777549A)

Sources

Exploratory

A Comprehensive Technical Guide to the Synthesis of 2-Bromo-5-methoxy-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of 2-Bromo-5-methoxy-3-nitropyridine 2-Bromo-5-methoxy-3-nitropyridine is a key heterocyclic building block in the landscape...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2-Bromo-5-methoxy-3-nitropyridine

2-Bromo-5-methoxy-3-nitropyridine is a key heterocyclic building block in the landscape of pharmaceutical and agrochemical research. Its substituted pyridine core, featuring a strategically positioned nitro group, a bromine atom, and a methoxy group, offers a versatile scaffold for the synthesis of a wide array of more complex molecules. The electron-withdrawing nature of the nitro group activates the pyridine ring for further chemical modifications, making this compound a valuable intermediate in the development of novel therapeutic agents and other functional materials. This guide provides an in-depth analysis of the primary synthesis method for 2-Bromo-5-methoxy-3-nitropyridine, including a detailed experimental protocol, a discussion of the underlying reaction mechanism, and an exploration of potential alternative synthetic strategies.

The Dominant Synthetic Route: Nucleophilic Aromatic Substitution (SNAr)

The most prevalent and efficient method for the synthesis of 2-Bromo-5-methoxy-3-nitropyridine is a nucleophilic aromatic substitution (SNAr) reaction. This approach consistently delivers high yields and is amenable to scale-up, making it the preferred choice in both academic and industrial settings.

Causality Behind Experimental Choices

The success of this synthesis hinges on the specific arrangement of substituents on the pyridine ring. The presence of a strong electron-withdrawing group, the nitro (-NO2) group, at a position ortho or para to a good leaving group, in this case, a chlorine atom, is crucial. This arrangement significantly activates the ring towards nucleophilic attack by stabilizing the negatively charged intermediate (a Meisenheimer complex) through resonance.

The choice of sodium methoxide as the nucleophile is logical and cost-effective for introducing the methoxy group. Methanol serves as both the source of the methoxide and a suitable solvent for the reaction. The reaction is typically initiated at a low temperature (0 °C) to control the initial exothermic reaction and then allowed to proceed at room temperature to ensure completion.

Experimental Protocol: Synthesis via SNAr

This protocol is a synthesis of the most commonly reported high-yield method.

Materials:

  • 5-Bromo-2-chloro-3-nitropyridine

  • Sodium methoxide (25% w/w in methanol) or sodium metal

  • Methanol

  • Deionized water

  • Ice

Procedure:

  • Preparation of Sodium Methoxide Solution (if starting from sodium metal): In a flask equipped with a stir bar and under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium metal (1.05 equivalents) in portions to cooled (0 °C) anhydrous methanol. The reaction is exothermic. Allow the mixture to stir until all the sodium has dissolved.

  • Reaction Setup: In a separate reaction vessel, suspend or dissolve 5-bromo-2-chloro-3-nitropyridine (1.0 equivalent) in methanol.

  • Nucleophilic Substitution: Cool the suspension of 5-bromo-2-chloro-3-nitropyridine to 0 °C in an ice bath. To this, add the solution of sodium methoxide (1.05 equivalents) dropwise over a period of 10-15 minutes, ensuring the temperature remains low.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0 °C for approximately 1 hour. Subsequently, remove the ice bath and let the reaction warm to room temperature. Continue stirring for 16-18 hours.

  • Work-up and Isolation: Upon completion of the reaction (which can be monitored by thin-layer chromatography), concentrate the reaction mixture under reduced pressure. The resulting slurry is then poured into ice water. The precipitate that forms is collected by filtration, washed with cold water, and dried under vacuum to yield 2-bromo-5-methoxy-3-nitropyridine as a pale yellow solid.[1][2]

Quantitative Data Summary
ParameterValueReference
Starting Material5-Bromo-2-chloro-3-nitropyridine[1][2]
ReagentSodium methoxide in methanol[1][2]
Temperature0 °C to room temperature[1][2]
Reaction Time17-19 hours[1][2]
Yield ~98% [1][2]
Reaction Mechanism and Workflow Diagram

The reaction proceeds via a classical SNAr mechanism. The methoxide ion attacks the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized Meisenheimer complex. The negative charge is delocalized onto the electronegative oxygen atoms of the nitro group. In the final step, the chloride ion is eliminated, and the aromaticity of the pyridine ring is restored.

SNAr_Mechanism start 5-Bromo-2-chloro-3-nitropyridine + CH3O- intermediate Meisenheimer Complex (Resonance Stabilized) start->intermediate Nucleophilic Attack product 2-Bromo-5-methoxy-3-nitropyridine + Cl- intermediate->product Elimination of Cl-

Caption: SNAr mechanism for the synthesis of 2-Bromo-5-methoxy-3-nitropyridine.

Potential Alternative Synthetic Strategies

While the SNAr approach is highly optimized, a comprehensive understanding of the topic requires consideration of alternative synthetic pathways. These routes, while not as commonly employed for this specific molecule, are based on established principles of pyridine chemistry.

Bromination of a Methoxy-Nitropyridine Precursor

An alternative strategy would involve introducing the bromine atom at a later stage of the synthesis. This would begin with a suitably substituted methoxy-nitropyridine.

Conceptual Workflow:

Alternative_Route_1 start 5-Methoxy-3-nitropyridine product 2-Bromo-5-methoxy-3-nitropyridine start->product reagent Brominating Agent (e.g., Br2, NBS) reagent->product

Caption: Conceptual workflow for the bromination of a methoxy-nitropyridine precursor.

Discussion:

The synthesis of a related compound, 5-bromo-2-methoxy-4-methyl-3-nitropyridine, utilizes the bromination of 2-methoxy-4-methyl-3-nitropyridine with bromine in acetic acid.[3] This suggests that a similar approach for the synthesis of the title compound could be feasible. However, a significant challenge in this route would be controlling the regioselectivity of the bromination. The directing effects of the existing methoxy and nitro groups would need to be carefully considered to ensure the bromine atom is introduced at the desired C-2 position. Side reactions, such as the formation of other bromo-isomers, would be a primary concern, potentially leading to lower yields and more complex purification procedures.

Nitration of a Bromo-Methoxypyridine Precursor

Another theoretical approach involves the nitration of a bromo-methoxypyridine.

Conceptual Workflow:

Alternative_Route_2 start 2-Bromo-5-methoxypyridine product 2-Bromo-5-methoxy-3-nitropyridine start->product reagent Nitrating Agent (e.g., HNO3/H2SO4) reagent->product

Caption: Conceptual workflow for the nitration of a bromo-methoxypyridine precursor.

Discussion:

The nitration of pyridine rings is a well-established reaction. However, the regiochemical outcome is highly dependent on the electronic properties of the existing substituents. The methoxy group is an activating, ortho-para directing group, while the bromine atom is a deactivating, ortho-para directing group. The interplay of these directing effects would likely lead to a mixture of nitrated products, with the nitro group potentially being introduced at positions other than the desired C-3. The synthesis of 2-amino-5-bromo-3-nitropyridine from 2-amino-5-bromopyridine demonstrates that nitration can be directed to the 3-position, but the presence of the strongly activating amino group is key in that instance.[4] Without such a strongly directing group, achieving high regioselectivity in the nitration of 2-bromo-5-methoxypyridine would be a significant synthetic hurdle.

Purification and Characterization

The crude 2-Bromo-5-methoxy-3-nitropyridine obtained from the SNAr synthesis is typically of high purity. However, if necessary, recrystallization from a suitable solvent system, such as ethanol or a mixture of ethyl acetate and hexanes, can be employed for further purification.

Standard analytical techniques for characterization include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and assess purity.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

  • Melting Point Analysis: As a measure of purity.

Conclusion

The synthesis of 2-Bromo-5-methoxy-3-nitropyridine is most reliably and efficiently achieved through the nucleophilic aromatic substitution of 5-bromo-2-chloro-3-nitropyridine with sodium methoxide. This method is robust, high-yielding, and well-documented. While alternative synthetic routes involving the later introduction of the bromo or nitro functionalities are theoretically plausible, they present significant challenges in controlling regioselectivity, which would likely result in lower yields and more arduous purification processes. For researchers and drug development professionals requiring access to this valuable building block, the SNAr pathway remains the gold standard.

References

  • Google Patents. CN103483247B - Preparation method of 2-bromo-3-methoxypyridine.
  • The Royal Society of Chemistry. Supplementary Information Synthetic routes to compounds 5 and 10-19. [Link]

  • Organic Syntheses. 2,3-diaminopyridine. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Precision Amination of 2-Bromo-5-methoxy-3-nitropyridine

This is a comprehensive Application Note and Protocol guide for the Buchwald-Hartwig Amination of 2-Bromo-5-methoxy-3-nitropyridine . Strategic Analysis & Rationale The Substrate Challenge The substrate 2-Bromo-5-methoxy...

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive Application Note and Protocol guide for the Buchwald-Hartwig Amination of 2-Bromo-5-methoxy-3-nitropyridine .

Strategic Analysis & Rationale

The Substrate Challenge

The substrate 2-Bromo-5-methoxy-3-nitropyridine presents a unique electronic dichotomy that dictates the synthetic strategy.

  • C2-Bromine (Leaving Group): Highly activated by the adjacent ring nitrogen (

    
    ) and the electron-withdrawing nitro group at 
    
    
    
    .[1] This makes the position extremely electrophilic.
  • C3-Nitro Group: Provides strong activation for Nucleophilic Aromatic Substitution (

    
    ) but introduces chemoselectivity risks (reduction, coordination to metal centers).[1]
    
  • C5-Methoxy Group: An electron-donating group (EDG) that slightly deactivates the ring via resonance, tempering the extreme reactivity of the parent 3-nitropyridine.

Why Buchwald-Hartwig?

While


  is the baseline method for this scaffold using simple, nucleophilic amines (e.g., morpholine, benzylamine), it often fails or produces impurities with:
  • Weak Nucleophiles: Electron-deficient anilines, amides, or carbamates.[1]

  • Sterically Hindered Amines: Where the transition state for

    
     is energetically unfavorable.[1]
    
  • Base-Sensitive Functionality:

    
     often requires harsh bases or high heat (
    
    
    
    C), which can degrade complex coupling partners.[1]

The Solution: Palladium-catalyzed cross-coupling (Buchwald-Hartwig) allows for coupling under milder conditions with a broader scope of amines, ensuring high chemoselectivity.[1]

Mechanistic Pathway & Catalyst Selection

The reaction proceeds via the catalytic cycle depicted below. The presence of the nitro group requires specific ligand choices to prevent catalyst poisoning and ensure reductive elimination occurs faster than side reactions.

BuchwaldMechanism cluster_side Competitors Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition (Pd-Ar-Br) Pd0->OxAdd + Substrate Coord Amine Coordination (Pd-Ar-N-Br) OxAdd->Coord + Amine Deprot Deprotonation (Pd-Ar-NHR) Coord->Deprot + Base RedElim Reductive Elimination (Product Release) Deprot->RedElim RedElim->Pd0 Regeneration SNAr Background SNAr (No Catalyst) NitroRed Nitro Reduction (Trace)

Figure 1: Catalytic cycle emphasizing the critical oxidative addition and reductive elimination steps. The nitro group accelerates oxidative addition but can hamper reductive elimination if the ligand is not sufficiently bulky.

Recommended Catalyst Systems
ComponentRecommendationRationale
Pre-Catalyst BrettPhos Pd G4 Gold Standard. Rapid activation at low temp.[1] Bulky ligand prevents Pd-nitro coordination.[1] Ideal for primary amines/anilines.[1]
Alternative Pd(OAc)

+ Xantphos
Robust & Cost-Effective. Excellent for amides and secondary amines.[1] Large bite angle facilitates reductive elimination.[1]
Base Cs

CO

Mild & Soluble. Preferred over NaOtBu to prevent nitro-group side reactions or background

of the methoxy group.[1]
Solvent 1,4-Dioxane or TolueneHigh boiling point, non-coordinating.[1] Dioxane is preferred for solubility of Cs

CO

.

Experimental Protocols

Protocol A: The "Universal" Method (BrettPhos Pd G4)

Best for: Primary amines, anilines, and high-value synthesis.

Reagents:

  • 2-Bromo-5-methoxy-3-nitropyridine (1.0 equiv)

  • Amine (1.2 equiv)[1][2]

  • BrettPhos Pd G4 (1.0 - 3.0 mol%) [CAS: 1599466-83-7][1]

  • Cesium Carbonate (

    
    ) (2.0 equiv)[1]
    
  • 1,4-Dioxane (anhydrous, 0.1 M concentration)[1]

Step-by-Step Procedure:

  • Setup: In a glovebox or under active

    
     flow, charge a reaction vial equipped with a magnetic stir bar with the Substrate , Amine , Cs
    
    
    
    CO
    
    
    , and BrettPhos Pd G4 .
  • Solvent Addition: Add anhydrous 1,4-Dioxane . If the amine is a liquid, add it after the solvent via syringe.

  • Degassing: Seal the vial with a septum cap. Sparge with nitrogen for 5 minutes (or evacuate/backfill 3x).

  • Reaction: Place the vial in a pre-heated block at 80°C . Stir vigorously (critical for heterogeneous base).

    • Checkpoint: Monitor by LCMS at 1 hour. The nitro group activates the bromide, so oxidative addition is fast. Conversion should be >50% within 1-2 hours.

  • Workup: Cool to room temperature. Dilute with EtOAc and filter through a pad of Celite to remove Pd black and salts.

  • Purification: Concentrate the filtrate. Purify via flash chromatography (Hexanes/EtOAc). Note: Amino-nitropyridines are often bright yellow/orange/red.[1]

Protocol B: The "Robust" Method (Xantphos/Pd)

Best for: Secondary amines, amides, and scale-up.

Reagents:

  • 2-Bromo-5-methoxy-3-nitropyridine (1.0 equiv)[1]

  • Amine (1.2 equiv)[1][2]

  • 
     (2.0 mol%) or 
    
    
    
    (4.0 mol%)
  • Xantphos (4.0 - 8.0 mol%) [CAS: 161265-03-8][1]

  • 
     (finely ground, 2.0 equiv)[1]
    
  • Toluene (anhydrous, 0.2 M)[1]

Step-by-Step Procedure:

  • Pre-complexation: In the reaction vessel, mix the Pd source and Xantphos in Toluene. Stir at RT for 10 mins to form the active catalyst species (solution often turns yellow/orange).[1]

  • Addition: Add the Substrate , Amine , and Base .[3]

  • Reaction: Heat to 100°C for 4–16 hours.

  • Workup: Standard aqueous extraction (Water/DCM) is recommended here to remove phosphate salts efficiently.[1]

Troubleshooting & Optimization Matrix

If conversion is low or impurities arise, consult this decision tree.

Optimization Start Issue Observed LowConv Low Conversion (SM remains) Start->LowConv Dehal Hydrodehalogenation (Br replaced by H) Start->Dehal SNAr Background SNAr (Unwanted Regioisomer) Start->SNAr Temp Increase Temp to 110°C LowConv->Temp CatLoad Increase Catalyst to 5 mol% LowConv->CatLoad Ligand Switch to tBuBrettPhos (More bulky) LowConv->Ligand Solvent Switch Solvent (Dioxane -> Toluene) Dehal->Solvent Water Check Water Content (Strictly Anhydrous) Dehal->Water Base Switch Base (NaOtBu -> K3PO4) SNAr->Base TempDown Lower Temp to 60°C (Favor Catalysis) SNAr->TempDown

Figure 2: Troubleshooting logic for common failure modes.

Quantitative Comparison: S_NAr vs. Buchwald
FeatureMethod A: S_NArMethod B: Buchwald (Protocol A)
Nucleophile Scope Strong nucleophiles only (Alkyl amines)All (Anilines, Amides, Carbamates)
Temperature High (100–140°C)Moderate (60–80°C)
Base Compatibility Requires strong base (often causes side rxn)Mild bases (Carbonates, Phosphates)
Impurity Profile Hydrolysis of -OMe or -NO

displacement
Minimal (Pd residues removed by Celite)

References

  • Buchwald-Hartwig Amination Overview

    • Source: Wikipedia.[1] "Buchwald–Hartwig amination."[1][3][4][5][6][7]

    • URL:[Link][1][5][8][9]

  • Catalyst Selection for Pyridines

    • Source: BenchChem.[6] "Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine." (Analogous reactivity patterns).

  • BrettPhos Pd G4 Specification

    • Source: Sigma-Aldrich. "BrettPhos Pd G4 Product Information."

  • Amination of 3-Halo-2-aminopyridines (Isomeric Precedent)

    • Source: National Institutes of Health (PMC). "Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines."

    • URL:[Link]

  • General Guide to Pd-Catalysis Parameters

    • Source: WuXi AppTec. "How to Wisely Design Conditions for Buchwald-Hartwig Couplings?"
    • URL:[Link]

Sources

Application

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 2-Bromo-5-methoxy-3-nitropyridine

Introduction The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational drugs. Its ability to engage in hydrogen bonding and other key interactions w...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational drugs. Its ability to engage in hydrogen bonding and other key interactions within the ATP-binding site of protein kinases makes it a highly sought-after motif in the design of targeted inhibitors.[1][2][3][4][5][6] This guide provides a comprehensive overview of the synthetic utility of 2-Bromo-5-methoxy-3-nitropyridine as a versatile starting material for the construction of a diverse range of kinase inhibitors. We will delve into the reactivity of this building block, present detailed protocols for its transformation into key intermediates, and outline a strategic approach to the synthesis of potent kinase inhibitors targeting critical signaling pathways in oncology and other therapeutic areas.

The unique arrangement of substituents on the 2-Bromo-5-methoxy-3-nitropyridine ring—a nucleophilic substitution-activating nitro group, a displaceable bromine atom, and a methoxy group that can influence solubility and metabolic stability—offers a rich platform for chemical elaboration. This document will focus on a multi-step synthetic strategy culminating in the formation of a 2,5-disubstituted aminopyridine core, a common feature in many kinase inhibitors targeting kinases such as Akt, PIM, and Src.[2][4][7][8][9]

Strategic Approach to Kinase Inhibitor Synthesis

Our synthetic strategy hinges on the sequential modification of the 2-Bromo-5-methoxy-3-nitropyridine core. The primary transformations involve:

  • Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nitro group at the 3-position activates the pyridine ring for nucleophilic attack, facilitating the displacement of the bromine atom at the 2-position by various amines. This step is crucial for introducing a key pharmacophoric element that will interact with the kinase hinge region.

  • Reduction of the Nitro Group: The nitro group is then reduced to a primary amine. This newly formed amino group serves as a versatile handle for further functionalization, allowing for the introduction of various side chains to modulate potency, selectivity, and pharmacokinetic properties.

  • Palladium-Catalyzed Cross-Coupling Reactions: The resulting 5-bromo-2-aminopyridine intermediate can be further elaborated via Suzuki-Miyaura or Buchwald-Hartwig coupling reactions to introduce aryl or heteroaryl moieties, which often occupy the hydrophobic pocket of the kinase active site.

This strategic approach allows for the modular synthesis of a library of kinase inhibitors, enabling systematic exploration of the structure-activity relationship (SAR).

Experimental Protocols

Protocol 1: Synthesis of N-Aryl-5-methoxy-3-nitropyridin-2-amine (Intermediate 1)

This protocol describes the nucleophilic aromatic substitution of the bromine atom in 2-Bromo-5-methoxy-3-nitropyridine with a representative aniline.

Materials:

  • 2-Bromo-5-methoxy-3-nitropyridine

  • Aniline (or substituted aniline)

  • Potassium carbonate (K2CO3)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-Bromo-5-methoxy-3-nitropyridine (1.0 eq) in anhydrous DMF, add the desired aniline (1.2 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 4-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired N-Aryl-5-methoxy-3-nitropyridin-2-amine.

Reactant AReactant BProductYield (%)
2-Bromo-5-methoxy-3-nitropyridineAnilineN-phenyl-5-methoxy-3-nitropyridin-2-amine85-95
2-Bromo-5-methoxy-3-nitropyridine4-FluoroanilineN-(4-fluorophenyl)-5-methoxy-3-nitropyridin-2-amine80-90
Protocol 2: Synthesis of N2-Aryl-5-methoxypyridine-2,3-diamine (Intermediate 2)

This protocol details the reduction of the nitro group of Intermediate 1 to an amine.

Materials:

  • N-Aryl-5-methoxy-3-nitropyridin-2-amine (Intermediate 1)

  • Iron powder (Fe)

  • Ammonium chloride (NH4Cl)

  • Ethanol (EtOH)

  • Water

  • Celite

  • Ethyl acetate (EtOAc)

Procedure:

  • To a suspension of N-Aryl-5-methoxy-3-nitropyridin-2-amine (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v), add iron powder (5.0 eq) and ammonium chloride (1.0 eq).

  • Heat the reaction mixture to reflux (approximately 80 °C) and stir vigorously for 2-4 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and filter the mixture through a pad of Celite, washing the pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure to remove the organic solvents.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the desired N2-Aryl-5-methoxypyridine-2,3-diamine, which can often be used in the next step without further purification.

ReactantProductYield (%)
N-phenyl-5-methoxy-3-nitropyridin-2-amineN2-phenyl-5-methoxypyridine-2,3-diamine90-98
N-(4-fluorophenyl)-5-methoxy-3-nitropyridin-2-amineN2-(4-fluorophenyl)-5-methoxypyridine-2,3-diamine88-96
Protocol 3: Synthesis of a Pyridopyrimidine-based Kinase Inhibitor Core

This protocol describes the cyclization of Intermediate 2 to form a pyridopyrimidine scaffold, a common core in many kinase inhibitors.

Materials:

  • N2-Aryl-5-methoxypyridine-2,3-diamine (Intermediate 2)

  • Formic acid or a suitable orthoester (e.g., triethyl orthoformate)

  • Ethanol (EtOH)

Procedure:

  • Dissolve N2-Aryl-5-methoxypyridine-2,3-diamine (1.0 eq) in an excess of formic acid or in ethanol with triethyl orthoformate (3.0 eq).

  • Heat the reaction mixture to reflux for 4-12 hours, monitoring by TLC.

  • Cool the reaction mixture and concentrate under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate or dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the crude product by recrystallization or column chromatography to obtain the final pyridopyrimidine kinase inhibitor core.

Kinase Signaling Pathways and Inhibition

The aminopyridine and pyridopyrimidine scaffolds synthesized from 2-Bromo-5-methoxy-3-nitropyridine are known to target a variety of protein kinases involved in crucial cellular signaling pathways.

PI3K/Akt/mTOR Pathway: The Akt (Protein Kinase B) signaling pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[2][4] Dysregulation of this pathway is a hallmark of many cancers. Inhibitors based on the aminopyridine scaffold can be designed to target the ATP-binding site of Akt, thereby blocking downstream signaling and inducing apoptosis in cancer cells.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Conversion of PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Survival Cell Survival Akt->Survival Anti-apoptotic signaling S6K S6K mTORC1->S6K eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation eIF4EBP1->Proliferation Inhibitor Aminopyridine-based Akt Inhibitor Inhibitor->Akt Inhibition

Figure 1: Simplified PI3K/Akt/mTOR signaling pathway and the point of intervention for aminopyridine-based Akt inhibitors.

PIM Kinase Pathway: PIM kinases are a family of serine/threonine kinases that are frequently overexpressed in various cancers and are implicated in cell survival, proliferation, and drug resistance.[7][10] The development of PIM kinase inhibitors is an active area of research, and substituted pyridine scaffolds have shown promise in targeting these kinases.

PIM_Kinase_Pathway Cytokines Cytokines & Growth Factors Receptor Receptor Cytokines->Receptor STATs STATs Receptor->STATs Activation PIM PIM Kinase STATs->PIM Upregulation Bad Bad PIM->Bad Inhibition of pro-apoptotic function Proliferation Cell Proliferation PIM->Proliferation Promotion Bcl2 Bcl-2/Bcl-xL Bad->Bcl2 Apoptosis Apoptosis Bcl2->Apoptosis Inhibitor Pyridine-based PIM Inhibitor Inhibitor->PIM Inhibition

Figure 2: The role of PIM kinase in cell survival and proliferation, and its inhibition by pyridine-based compounds.

Conclusion

2-Bromo-5-methoxy-3-nitropyridine is a highly valuable and versatile starting material for the synthesis of a wide array of kinase inhibitors. Its predictable reactivity allows for the strategic and modular construction of complex molecules with potent and selective inhibitory activity against key oncogenic kinases. The protocols and strategies outlined in this guide provide a solid foundation for researchers in drug discovery and medicinal chemistry to explore the rich chemical space accessible from this versatile building block and to develop novel therapeutics for the treatment of cancer and other diseases.

References

  • Selective VEGFR-2 inhibitors: Synthesis of pyridine derivatives, cytotoxicity and apoptosis induction profiling. PubMed, (2020). [Link]

  • Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt. PubMed, (2007). [Link]

  • Synthesis and Evaluation of Novel Inhibitors of Pim-1 and Pim-2 Protein Kinases. ACS Publications, (2008). [Link]

  • Discovery of 2,3,5-trisubstituted pyridine derivatives as potent Akt1 and Akt2 dual inhibitors. PubMed, (2005). [Link]

  • In search of AKT kinase inhibitors as anticancer agents: structure-based design, docking, and molecular dynamics studies of 2,4,6-trisubstituted pyridines. PubMed, (2018). [Link]

  • Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors. Taylor & Francis Online, (2017). [Link]

  • Synthesis and Evaluation of c-Src Kinase Inhibitory Activity of Pyridin-2(1H)-one Derivatives. University of Rhode Island DigitalCommons@URI, (2014). [Link]

  • Synthesis and evaluation of c-Src kinase inhibitory activity of pyridin-2(1H)-one derivatives. PubMed, (2014). [Link]

  • Scaffold Hopping Approach to a New Series of Pyridine Derivatives as Potent Inhibitors of CDK2. PubMed, (2016). [Link]

  • In search of AKT kinase inhibitors as anticancer agents: structure-based design, docking and molecular dynamics studies of 2,4,6-trisubstituted pyridines. ResearchGate, (2025). [Link]

  • Synthesis and Evaluation of c-Src Kinase Inhibitory Activity of Pyridin-2(1H). ResearchGate, (2013). [Link]

Sources

Method

Application Notes &amp; Protocols: The Strategic Utility of 2-Bromo-5-methoxy-3-nitropyridine in Medicinal Chemistry

Introduction: A Multifunctional Scaffold for Drug Discovery In the intricate landscape of medicinal chemistry, the strategic selection of starting materials is paramount to the efficient construction of complex molecular...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Multifunctional Scaffold for Drug Discovery

In the intricate landscape of medicinal chemistry, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 2-Bromo-5-methoxy-3-nitropyridine has emerged as a highly valuable and versatile building block in the synthesis of novel therapeutic agents.[1][2] Its utility stems from a unique combination of functional groups arranged on a pyridine core, a privileged scaffold in numerous FDA-approved drugs.[3]

The molecule's design incorporates three key features that can be addressed with high chemo-selectivity:

  • A bromine atom at the 2-position, which serves as an excellent handle for a wide array of palladium-catalyzed cross-coupling reactions.[4]

  • A strongly electron-withdrawing nitro group at the 3-position, which activates the pyridine ring for certain reactions and can be readily converted into a versatile amino group.

  • An electron-donating methoxy group at the 5-position, which modulates the electronic properties and provides a potential metabolic blocking site or a point for hydrogen bond interaction in a biological target.

This trifecta of functionalities allows for sequential and directed modifications, enabling chemists to explore diverse chemical spaces and build structure-activity relationships (SAR) efficiently. These application notes will provide an in-depth look at the core reactivity of this scaffold and deliver field-proven protocols for its application in key synthetic transformations.

Physicochemical Properties
PropertyValue
Molecular Formula C₆H₅BrN₂O₃
Molecular Weight 233.02 g/mol
Appearance Yellow to brown crystalline powder
CAS Number 152684-30-5[5][6]
Canonical SMILES COC1=CC(=C(N=C1)Br)=O
InChI Key YRVHFGOAEVWBNS-UHFFFAOYSA-N[6]
Solubility Soluble in common organic solvents like Dichloromethane, Ethyl Acetate, and THF.

Strategic Applications & Core Reactivity

The synthetic power of 2-bromo-5-methoxy-3-nitropyridine lies in its capacity to undergo a variety of selective transformations. The diagram below illustrates the primary reaction vectors available from this versatile starting material.

Start 2-Bromo-5-methoxy- 3-nitropyridine Suzuki Suzuki-Miyaura Coupling Start->Suzuki R-B(OH)₂, Pd(0) Base Buchwald Buchwald-Hartwig Amination Start->Buchwald R₂NH, Pd(0) Base, Ligand SNAr Nucleophilic Aromatic Substitution (SNAr) Start->SNAr Nu-H, Base NitroRed Nitro Group Reduction Start->NitroRed Fe/NH₄Cl or H₂/Pd-C Prod_Suzuki C2-Arylated Pyridine Suzuki->Prod_Suzuki Prod_Buchwald C2-Aminated Pyridine Buchwald->Prod_Buchwald Prod_SNAr C2-Substituted Pyridine (O, S, N-Nucleophiles) SNAr->Prod_SNAr Prod_NitroRed 2-Bromo-5-methoxy- pyridin-3-amine NitroRed->Prod_NitroRed

Caption: Key synthetic transformations of 2-bromo-5-methoxy-3-nitropyridine.

Experimental Protocols

The following protocols are designed as robust starting points for laboratory synthesis. Researchers should note that optimization may be required for specific substrates.

Protocol: Suzuki-Miyaura Cross-Coupling

Principle: The Suzuki-Miyaura reaction is a cornerstone of modern medicinal chemistry for forging carbon-carbon bonds.[7][8] This palladium-catalyzed reaction couples the C2-bromo position of our scaffold with a variety of aryl or heteroaryl boronic acids or esters.[9] The choice of ligand and base is critical for achieving high yields, especially with sterically hindered or electronically challenging coupling partners.[8]

Workflow Diagram:

Setup 1. Assemble Reactants (Pyridine, Boronic Acid, Base, Pd Catalyst, Ligand) Solvent 2. Add Anhydrous Solvent (e.g., Dioxane/H₂O) Setup->Solvent Degas 3. Degas Mixture (N₂ or Ar Purge) Solvent->Degas Heat 4. Heat Reaction (80-110 °C) Degas->Heat Monitor 5. Monitor Progress (TLC or LC-MS) Heat->Monitor Workup 6. Aqueous Workup & Extraction Monitor->Workup Purify 7. Purify Product (Column Chromatography) Workup->Purify

Caption: Workflow for Suzuki-Miyaura cross-coupling.

Detailed Step-by-Step Methodology:

  • Vessel Preparation: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add 2-bromo-5-methoxy-3-nitropyridine (1.0 equiv), the desired arylboronic acid (1.2 equiv), and a suitable base such as K₃PO₄ or Cs₂CO₃ (2.5 equiv).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and, if necessary, a ligand. For challenging couplings, a pre-catalyst system like Pd₂(dba)₃ (2 mol%) with a ligand such as SPhos or XPhos (4-5 mol%) is recommended.

  • Solvent Addition: Add an anhydrous, degassed solvent system. A mixture of 1,4-dioxane and water (e.g., 4:1 v/v) is a common and effective choice.

  • Inert Atmosphere: Seal the vessel and degas the reaction mixture thoroughly by bubbling argon or nitrogen through the solution for 15-20 minutes, or by using three freeze-pump-thaw cycles.[10]

  • Reaction: Heat the mixture to the target temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 2-aryl-5-methoxy-3-nitropyridine product.

Protocol: Buchwald-Hartwig Amination

Principle: The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for forming C-N bonds, a critical transformation in the synthesis of many pharmaceuticals.[11][12] This reaction allows for the coupling of the C2-bromo position with a wide range of primary and secondary amines. The success of this reaction is highly dependent on the correct choice of a palladium pre-catalyst, a sterically hindered phosphine ligand, and a strong, non-nucleophilic base.[13][14]

Workflow Diagram:

Setup 1. Assemble Reactants (Pyridine, Amine, Base, Pd Pre-catalyst, Ligand) Solvent 2. Add Anhydrous Solvent (e.g., Toluene) Setup->Solvent Degas 3. Degas Mixture (N₂ or Ar Purge) Solvent->Degas Heat 4. Heat Reaction (80-110 °C) Degas->Heat Monitor 5. Monitor Progress (LC-MS) Heat->Monitor Workup 6. Filter & Concentrate Monitor->Workup Purify 7. Purify Product (Column Chromatography) Workup->Purify

Caption: Workflow for Buchwald-Hartwig amination.

Detailed Step-by-Step Methodology:

  • Vessel Preparation: In a glovebox or under an inert atmosphere, add 2-bromo-5-methoxy-3-nitropyridine (1.0 equiv), the amine coupling partner (1.1-1.5 equiv), a strong base such as sodium tert-butoxide (NaOtBu, 1.5 equiv), the palladium pre-catalyst (e.g., G3-XPhos, 1-3 mol%), and the ligand to a dry reaction vial.

  • Solvent Addition: Add anhydrous, deoxygenated toluene or dioxane.

  • Reaction: Seal the vial tightly and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by LC-MS. The reaction is typically complete within 2-24 hours.

  • Work-up: After cooling to room temperature, dilute the mixture with a suitable solvent like ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude material via flash column chromatography to afford the desired 2-amino-5-methoxy-3-nitropyridine derivative.

Protocol: Nitro Group Reduction

Principle: The reduction of the nitro group to a primary amine is a fundamental transformation that dramatically increases the molecular complexity and provides a key functional handle for further elaboration, such as amide coupling or reductive amination.[15] This conversion unlocks access to scaffolds like 2-bromo-3-amino-5-methoxypyridine, a valuable intermediate itself. Common reduction methods include catalytic hydrogenation or the use of metals in acidic media.

Workflow Diagram:

Setup 1. Dissolve Pyridine in Solvent (e.g., EtOH/H₂O) Reagents 2. Add Reducing Agents (e.g., Fe Powder, NH₄Cl) Setup->Reagents Heat 3. Heat to Reflux (e.g., 80 °C) Reagents->Heat Monitor 4. Monitor Progress (TLC or LC-MS) Heat->Monitor Filter 5. Filter Hot Mixture (through Celite) Monitor->Filter Concentrate 6. Remove Solvent (in vacuo) Filter->Concentrate Purify 7. Purify Product (Extraction/Crystallization) Concentrate->Purify

Caption: Workflow for nitro group reduction.

Detailed Step-by-Step Methodology (using Iron):

  • Reaction Setup: To a round-bottom flask, add the 2-substituted-5-methoxy-3-nitropyridine derivative (1.0 equiv), iron powder (5.0 equiv), and ammonium chloride (5.0 equiv).

  • Solvent Addition: Add a mixture of ethanol and water (e.g., 3:1 v/v).

  • Reaction: Heat the suspension to reflux (around 80-90 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material, which is typically complete in 1-4 hours.

  • Work-up: While still hot, filter the reaction mixture through a pad of Celite, washing the filter cake thoroughly with hot ethanol or methanol.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting residue can be taken up in ethyl acetate and washed with saturated sodium bicarbonate solution and brine. The organic layer is then dried over sodium sulfate, filtered, and concentrated to yield the aminopyridine product, which can often be used without further purification or recrystallized if necessary.

Case Study: Application in Kinase Inhibitor Scaffolds

Nitropyridine derivatives are frequently used in the synthesis of kinase inhibitors, which are a major class of anti-cancer drugs.[16][17] The pyridine core can act as a hinge-binding motif, while the substituents are tailored to occupy specific pockets in the ATP-binding site. For example, related 2-amino-3-nitropyridine scaffolds are key intermediates in the synthesis of dual FLT3/Aurora kinase inhibitors for treating acute myeloid leukemia.[18] The synthetic logic often involves an initial C-N or C-C bond formation at the bromo-position, followed by reduction of the nitro group, and subsequent acylation or coupling at the newly formed amine to complete the inhibitor structure.

References

  • MySkinRecipes. (n.d.). 2-bromo-3-methyl-5-nitropyridine. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Optimization of the one-pot synthesis of N-(6-(5-bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)pyridin-3-yl)-N-hydroxyacetamide (1s). Retrieved from [Link]

  • MDPI. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]

  • Google Patents. (n.d.). CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 2-Bromo-3-methyl-5-nitropyridine: Synthesis, Properties, and Applications as an Organic Synthesis Intermediate. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]

  • Progress in Chemical and Biochemical Research. (2023). 2-Bromo-5-nitropyridine: A Versatile Building Block for Organic Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). CN103483247B - Preparation method of 2-bromo-3-methoxypyridine.
  • The Royal Society of Chemistry. (n.d.). Supplementary Information Synthetic routes to compounds 5 and 10-19. Retrieved from [Link]

  • ACS Publications. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Dual kinase-bromodomain inhibitors for rationally designed polypharmacology. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-3-methyl-5-nitropyridine. Retrieved from [Link]

  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines. Retrieved from [Link]

Sources

Application

Application Note: Nucleophilic Aromatic Substitution of 2-Bromo-5-methoxy-3-nitropyridine

Executive Summary This guide details the optimization and execution of Nucleophilic Aromatic Substitution (SNAr) reactions utilizing 2-Bromo-5-methoxy-3-nitropyridine (CAS: 152684-30-5). This scaffold is a critical inter...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the optimization and execution of Nucleophilic Aromatic Substitution (SNAr) reactions utilizing 2-Bromo-5-methoxy-3-nitropyridine (CAS: 152684-30-5). This scaffold is a critical intermediate in the synthesis of bicyclic heterocycles (e.g., pyrido[2,3-b]pyrazines) and kinase inhibitors. The presence of the ortho-nitro group activates the C2-bromine toward displacement by amines, alkoxides, and thiols under mild conditions. This document provides mechanistic insights, validated protocols, and troubleshooting frameworks to ensure high-yield functionalization while maintaining regioselectivity.

Mechanistic Insight & Electronic Profiling

Substrate Analysis

The reactivity of 2-bromo-5-methoxy-3-nitropyridine is defined by the interplay of three substituents on the pyridine core:

  • 3-Nitro Group (EWG): The primary activator. Positioned ortho to the leaving group (Br), it dramatically lowers the energy of the transition state via resonance stabilization of the negative charge.

  • Pyridine Nitrogen: Acts as an intrinsic electron sink, further increasing the electrophilicity at C2 and C6.

  • 5-Methoxy Group (EDG): An electron-donating group positioned meta to the reaction center (C2). While EDGs typically deactivate SNAr substrates, its meta positioning minimizes its deactivating influence on C2, allowing the nitro group's activation to dominate.

Reaction Mechanism (SNAr)

The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the C2 position, forming a resonance-stabilized anionic intermediate (Meisenheimer complex). The breakdown of this complex restores aromaticity by expelling the bromide ion.[1]

Regioselectivity

Why C2 and not C5? Although the methoxy group is potentially a leaving group, displacement occurs exclusively at C2 for two reasons:

  • Leaving Group Ability: Bromide is a significantly better leaving group than methoxide.

  • Electronic Activation: The C2 position is activated by the ortho-nitro group and the ortho-pyridine nitrogen. The C5 position is meta to the nitro group, rendering it electronically insufficient to stabilize the Meisenheimer intermediate.

SNAr_Mechanism Substrate 2-Bromo-5-methoxy- 3-nitropyridine TS Meisenheimer Complex (Resonance Stabilized) Substrate->TS Addition (Rate Limiting) Nucleophile Nucleophile (Nu:) Nucleophile->TS Addition (Rate Limiting) Product 2-Substituted-5-methoxy- 3-nitropyridine TS->Product Elimination LeavingGroup Bromide (Br-) TS->LeavingGroup

Figure 1: SNAr mechanism illustrating the addition-elimination pathway activated by the ortho-nitro group.

Reaction Profiling & Optimization

The following parameters have been validated to maximize yield and minimize hydrolysis (a common side reaction yielding 5-methoxy-3-nitropyridin-2-one).

Solvent Selection
SolventPolarityUtilityRecommendation
IPA / EtOH ProticExcellent for amine nucleophiles. Promotes product precipitation.Primary Choice (Amines)
DMF / NMP Polar AproticHigh solubility. Accelerates rate via "naked anion" effect. Harder to remove.Use for weak nucleophiles
THF / Dioxane EtherealGood for alkoxides. Moderate rate.Use for alkoxylations
DCM / CHCl3 Non-polarPoor reaction rates.Avoid
Base Selection
  • DIPEA (Hünig's Base): Preferred for amine couplings to scavenge HBr. Non-nucleophilic.

  • K2CO3: Standard for phenols and thiols. Requires polar aprotic solvent (DMF).

  • NaH: Used for unreactive alcohols to generate the alkoxide in situ.

Experimental Protocols

Protocol A: Amination (General Procedure)

Target: Synthesis of 2-amino-substituted derivatives (e.g., with benzylamine, anilines, or piperazines).

Reagents:

  • 2-Bromo-5-methoxy-3-nitropyridine (1.0 equiv)

  • Amine Nucleophile (1.1 – 1.2 equiv)

  • DIPEA (1.5 – 2.0 equiv)

  • Isopropanol (IPA) [Concentration: 0.2 M]

Step-by-Step Methodology:

  • Setup: Charge a reaction vial with 2-Bromo-5-methoxy-3-nitropyridine (1.0 equiv) and IPA.

  • Addition: Add DIPEA followed by the amine nucleophile.

    • Note: If the amine is a solid, dissolve it in a minimal amount of IPA or DMF before addition.

  • Reaction:

    • Aliphatic Amines: Stir at Room Temperature (25°C) for 2–4 hours.

    • Anilines/Sterically Hindered Amines: Heat to 60–80°C for 4–16 hours.

  • Monitoring: Monitor by TLC (Hexane/EtOAc 1:1) or LC-MS. Look for the disappearance of the bromide (m/z ~233/235) and appearance of the product mass.

  • Workup (Precipitation Method):

    • Cool the mixture to RT.

    • Add water (2x reaction volume) slowly with stirring. The yellow/orange product often precipitates.

    • Filter the solid, wash with water and cold IPA/Hexane (1:1).

    • Dry under vacuum.[2]

  • Workup (Extraction Method - if no precipitate):

    • Dilute with EtOAc. Wash with water (x2) and Brine (x1).

    • Dry over Na2SO4, filter, and concentrate.

Protocol B: Etherification (Alkoxylation)

Target: Synthesis of 2-alkoxy derivatives.

Reagents:

  • 2-Bromo-5-methoxy-3-nitropyridine (1.0 equiv)

  • Alcohol (Solvent/Reagent) or Sodium Alkoxide (1.1 equiv)[1]

  • THF (if using NaH/Alcohol)

Step-by-Step Methodology:

  • Preparation:

    • Method 1 (Reactive Alcohols like MeOH/EtOH): Dissolve substrate in the respective alcohol.[1] Cool to 0°C. Add NaOMe or NaOEt (solid or solution) dropwise.

    • Method 2 (Complex Alcohols): Suspend NaH (1.2 equiv) in dry THF at 0°C. Add the alcohol (1.1 equiv) and stir for 15 min to form the alkoxide. Add the pyridine substrate solution dropwise.

  • Reaction: Stir at 0°C for 30 mins, then warm to RT. Most reactions are complete within 1–2 hours.

  • Quench: Carefully add sat. NH4Cl solution.

  • Purification: Extract with EtOAc/DCM. Column chromatography is usually required to remove unreacted alcohol traces.

Experimental Workflow & Decision Logic

Workflow Start Start: 2-Bromo-5-methoxy- 3-nitropyridine NucCheck Select Nucleophile Type Start->NucCheck AminePath Amine (Primary/Secondary) NucCheck->AminePath AlkoxyPath Alkoxide / Thiol NucCheck->AlkoxyPath CondAmine Solvent: IPA or EtOH Base: DIPEA Temp: RT to 80°C AminePath->CondAmine Monitor Monitor (LCMS/TLC) Check for Hydrolysis (M+H-Br+OH) CondAmine->Monitor CondAlkoxy Solvent: THF or DMF Base: NaH or K2CO3 Temp: 0°C to RT AlkoxyPath->CondAlkoxy CondAlkoxy->Monitor Workup Workup Selection Monitor->Workup Precip Product Precipitates? (Add H2O) Workup->Precip Yes Extract Extraction (EtOAc) & Flash Column Workup->Extract No

Figure 2: Decision tree for experimental conditions and workup based on nucleophile class.

Troubleshooting & Critical Process Parameters

IssueProbable CauseCorrective Action
Hydrolysis (Pyridone formation) Wet solvents or hygroscopic base.Use anhydrous solvents (DMF/THF). Ensure base (e.g., K2CO3) is dry.
Low Conversion Steric hindrance or weak nucleophile.Switch solvent to DMF or NMP (dipolar aprotic). Increase temp to 100°C.
Regio-isomers Attack at C5 (Rare).Verify structure by NMR. C5 attack is highly unlikely unless using extremely harsh forcing conditions.
Exotherm High reactivity of alkoxides.Add alkoxide at 0°C or -10°C. The nitro group makes the ring very electrophilic.

References

  • BenchChem. 2-Amino-4-bromo-3-nitropyridine: A Versatile Intermediate.[3] (Accessed 2023). Link

    • Context: Provides analogous protocols for nitropyridine scaffolds and handling of bromo-nitro-pyridine intermedi
  • Sigma-Aldrich. 2-Bromo-3-nitropyridine Product Sheet. (Accessed 2023). Link

    • Context: Baseline physical properties and safety d
  • ChemicalBook. Synthesis of 5-bromo-2-methoxy-3-nitropyridine. (Accessed 2023). Link

    • Context: Specific synthetic routes for the starting material and its immediate deriv
  • ResearchGate. Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine. (Accessed 2023). Link

    • Context: Mechanistic discussions on "cine" substitution and standard SNAr p

Sources

Method

Application Notes: The Strategic Utility of 2-Bromo-5-methoxy-3-nitropyridine in Agrochemical Synthesis

Introduction: A Multifunctional Scaffold for Modern Crop Protection In the competitive landscape of agrochemical research and development, the strategic selection of starting materials is paramount. Intermediates that of...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Multifunctional Scaffold for Modern Crop Protection

In the competitive landscape of agrochemical research and development, the strategic selection of starting materials is paramount. Intermediates that offer a combination of stability, predictable reactivity, and multiple functionalization points are invaluable for constructing complex and potent active ingredients. 2-Bromo-5-methoxy-3-nitropyridine is one such keystone intermediate. Its pyridine core is a well-established pharmacophore in numerous successful agrochemicals, while its unique trifunctional substitution pattern—a reactive bromine atom, an electron-withdrawing nitro group, and a modulating methoxy group—provides a robust platform for building novel fungicides, herbicides, and insecticides.[1][2]

The strategic placement of these three groups on the pyridine ring is not accidental. The potent electron-withdrawing effect of the nitro group at the 3-position activates the bromine atom at the 2-position for nucleophilic aromatic substitution (SNAr). Subsequently, the nitro group itself can be readily reduced to a primary amine, opening a second, orthogonal pathway for molecular elaboration. This built-in, stepwise reactivity allows chemists to construct complex target molecules in a controlled and efficient manner.

Core Synthetic Transformations & Mechanistic Rationale

The synthetic utility of 2-Bromo-5-methoxy-3-nitropyridine is anchored in three primary, high-yield transformations. The choice of reaction pathway is dictated by the desired final scaffold.

Pathway I: Nitro Group Reduction to Access Key Aminopyridine Intermediates

The reduction of the nitro group to a primary amine is arguably the most critical transformation, as it unlocks the synthesis of a vast array of agrochemicals that utilize an aminopyridine core. This includes fungicides like Picarbutrazox and various pyridine carboxamide Succinate Dehydrogenase Inhibitors (SDHIs).[3][4]

Causality of Experimental Choices:

  • Reducing Agents: A variety of well-established reducing agents can be employed. Catalytic hydrogenation using Palladium on carbon (Pd/C) is a clean and efficient method.[4] Alternatively, metal/acid systems such as reduced iron powder in acetic acid or zinc powder are cost-effective and highly effective for this type of transformation.[4] Hydrazine hydrate can also be used, particularly when other reducible functional groups that are sensitive to hydrogenation are present.[4]

  • Reaction Control: The reduction is typically a robust and high-yielding reaction. The endpoint can be easily monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the UV-active, yellow nitro-compound and the appearance of the fluorescent aminopyridine product.

G A 2-Bromo-5-methoxy-3-nitropyridine B Key Transformation: Nitro Group Reduction A->B [H] (e.g., Fe/AcOH, Pd/C, H₂) C 3-Amino-2-bromo-5-methoxypyridine B->C High Yield D Precursor for: - Fungicides (SDHIs, Oomyceticides) - Herbicides - Insecticides C->D

Caption: Primary reaction pathway: Nitro reduction to aminopyridine.

Pathway II: Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at the C2 position, activated by the adjacent nitro group, serves as an excellent leaving group for SNAr reactions. This allows for the direct introduction of oxygen, nitrogen, or sulfur nucleophiles, providing a straightforward route to a variety of derivatives.

Causality of Experimental Choices:

  • Nucleophiles: Common nucleophiles like alkoxides (e.g., sodium methoxide), amines, and thiols can readily displace the bromide.[5]

  • Solvents & Bases: The reaction typically proceeds under mild conditions in polar aprotic solvents like DMF or acetonitrile. A non-nucleophilic base (e.g., K₂CO₃, NaH) is often required to deprotonate the nucleophile.

Pathway III: Palladium-Catalyzed Cross-Coupling Reactions

For the construction of C-C or C-N bonds, the bromo-substituent is an ideal handle for modern cross-coupling reactions, enabling the synthesis of complex biaryl or N-aryl structures common in advanced agrochemicals.[6]

Causality of Experimental Choices:

  • Suzuki-Miyaura Coupling: To form a C-C bond, the pyridine is coupled with a boronic acid or boronate ester in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂) and a base (e.g., Na₂CO₃, K₃PO₄).[6][7] This is a highly reliable method for creating pyridyl-pyrazole or pyridyl-phenyl scaffolds found in many fungicides.[6]

  • Buchwald-Hartwig Amination: To form a C-N bond with an aniline or other amine, a specialized palladium catalyst system with a bulky phosphine ligand (e.g., Xantphos, BINAP) and a strong, non-nucleophilic base (e.g., NaOtBu) is required.[6] This reaction is instrumental in synthesizing certain classes of herbicides and insecticides.[6]

G cluster_main Core Synthetic Pathways cluster_path1 Pathway I cluster_path2 Pathway II cluster_path3 Pathway III A 2-Bromo-5-methoxy- 3-nitropyridine B Nitro Reduction ([H]) A->B D SNAr (Nu:) A->D F Cross-Coupling (Pd catalyst) A->F C 3-Amino-2-bromo- 5-methoxypyridine B->C E 2-Nu-5-methoxy- 3-nitropyridine D->E G 2-Aryl/N-Aryl-5-methoxy- 3-nitropyridine F->G

Caption: The three primary, orthogonal synthetic pathways.

Application Case Study: Synthesis of a Fungicidal Core Scaffold

While direct synthesis of a commercial agrochemical from 2-Bromo-5-methoxy-3-nitropyridine may be proprietary, we can construct a highly representative workflow for a fungicidal core based on published synthetic routes for compounds like Picarbutrazox and SDHI fungicides.[3][4][6] The strategy involves the initial reduction of the nitro group, followed by coupling of the resulting amine.

G A Start: 2-Bromo-5-methoxy-3-nitropyridine B Step 1: Nitro Reduction (Protocol 4.1) A->B C Intermediate: 3-Amino-2-bromo-5-methoxypyridine B->C D Step 2: Amide Coupling (Protocol 4.2) C->D E Intermediate: Fungicidal Pyridine Carboxamide Core D->E F Step 3: Suzuki Coupling (e.g., with Pyrazole Boronic Ester) E->F G Final Scaffold: Advanced Fungicide Precursor F->G H Analysis: LC-MS, ¹H NMR, ¹³C NMR G->H

Caption: A representative workflow for agrochemical scaffold synthesis.

Detailed Experimental Protocols

The following protocols are self-validating and based on established procedures for analogous substrates.[4][7][8] Researchers should adapt these as necessary and conduct all work in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol: Nitro Group Reduction to 3-Amino-2-bromo-5-methoxypyridine

This protocol utilizes a robust iron/acid reduction system.

Reagents & Equipment:

  • 2-Bromo-5-methoxy-3-nitropyridine (1.0 eq)

  • Reduced Iron Powder (5.0 eq)

  • Glacial Acetic Acid

  • Ethanol

  • Water

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle

Procedure:

  • Charge a round-bottom flask with 2-Bromo-5-methoxy-3-nitropyridine (1.0 eq) and ethanol (10 mL per gram of starting material).

  • Add water (2.5 mL per gram) and glacial acetic acid (1 mL per gram).

  • Add the reduced iron powder (5.0 eq) to the stirred suspension.

  • Heat the mixture to reflux (approx. 80-85 °C) and maintain for 2-3 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate), observing the disappearance of the starting material.

  • After completion, cool the reaction to room temperature and filter the mixture through a pad of celite to remove the iron salts. Wash the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Dilute the remaining aqueous residue with water and basify to pH 8-9 with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product.

  • Purify by flash column chromatography on silica gel to afford 3-Amino-2-bromo-5-methoxypyridine.

ParameterValue
Typical Yield 85-95%
Appearance Off-white to light brown solid
Verification ¹H NMR, LC-MS
Protocol: Amide Coupling to form a Pyridine Carboxamide

This protocol describes the coupling of the aminopyridine intermediate with a generic acid chloride.

Reagents & Equipment:

  • 3-Amino-2-bromo-5-methoxypyridine (1.0 eq)

  • Acid Chloride (e.g., 2-(trifluoromethyl)benzoyl chloride) (1.1 eq)

  • Triethylamine (TEA) or Pyridine (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Round-bottom flask with nitrogen inlet and magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve 3-Amino-2-bromo-5-methoxypyridine (1.0 eq) in anhydrous DCM in a dry, nitrogen-flushed flask.

  • Add triethylamine (1.5 eq) and cool the solution to 0 °C in an ice bath.

  • Add the acid chloride (1.1 eq) dropwise via syringe over 10-15 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting amine.

  • Quench the reaction by adding a saturated solution of ammonium chloride (NH₄Cl).

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice more with DCM.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • The resulting crude product can be purified by recrystallization or flash column chromatography to yield the desired N-(2-bromo-5-methoxy-pyridin-3-yl)amide.

ParameterValue
Typical Yield 80-90%
Appearance White to off-white solid
Verification ¹H NMR, LC-MS, IR

Conclusion and Future Outlook

2-Bromo-5-methoxy-3-nitropyridine is a synthetically versatile and strategically valuable intermediate for agrochemical discovery. The orthogonal reactivity of its functional groups enables a logical and efficient approach to the synthesis of complex molecular targets. The ability to readily access the 3-aminopyridine scaffold provides a direct link to the synthetic routes of modern fungicides and other crop protection agents. As the demand for novel active ingredients with new modes of action continues to grow, the importance of such well-designed, multifunctional building blocks will only increase, making 2-Bromo-5-methoxy-3-nitropyridine a key compound in the synthetic chemist's toolbox.

References

  • Ningbo Inno Pharmchem Co., Ltd. (2023, April 3). 2-Bromo-5-nitropyridine: A Versatile Building Block for Organic Synthesis. Available at: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. 2-Bromo-3-methyl-5-nitropyridine: Synthesis, Properties, and Applications as an Organic Synthesis Intermediate. Available at: [Link]

  • MDPI. (2018, December 11). Design, Synthesis and Antifungal Activity of Novel Benzoylcarbamates Bearing a Pyridine Moiety. Available at: [Link]

  • The Royal Society of Chemistry. Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions. Available at: [Link]

  • Google Patents. (Patent No. CN111777549A). Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine.
  • PMC (PubMed Central). Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. Available at: [Link]

  • ResearchGate. Synthesis of 2‐Chloro‐6‐(trifluoromethyl)pyridine‐3,5‐dicarbonitrile: A Versatile Building Block for the Synthesis of Substituted Trifluoro Methyl Pyridine Derivatives. Available at: [Link]

  • PMC (PubMed Central). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Available at: [Link]

  • Google Patents. (Patent No. CN106922710A). Compositions of the picarbutrazox with mitochondrial cytochrome enzyme inhibitor series bactericidal agent and its preparation and application.
  • Google Patents. (Patent No. US10111433B2). Fungicidal compositions.
  • SIOC Journals. (2025, August 22). Study on the Synthesis and Fungicidal Activity of 1-Azolyl-1,1- diarylmethanes Containing Pyridine Ring. Available at: [Link]

  • MDPI. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Cross-Coupling Reactions of 2-Bromo-5-methoxy-3-nitropyridine

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 2-Bromo-5-methoxy-3-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 2-Bromo-5-methoxy-3-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of complex molecules using this versatile building block. The inherent electronic properties of this substrate, namely the electron-deficient nature of the pyridine ring and the presence of a nitro group, can lead to specific and often frustrating side reactions.[1] This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize your reaction conditions and achieve higher yields of your desired product.

I. Frequently Asked Questions (FAQs)

Q1: Why am I observing significant amounts of 5-methoxy-3-nitropyridine (hydrodehalogenation product) in my reaction mixture?

A1: The formation of 5-methoxy-3-nitropyridine is a result of a common side reaction known as hydrodehalogenation, where the bromine atom is replaced by a hydrogen atom.[2][3] This is a frequent issue in palladium-catalyzed cross-coupling reactions and can be caused by several factors:

  • Source of Hydride: The hydrogen atom can originate from various sources within the reaction mixture, including trace amounts of water, the solvent (especially alcohols like methanol or isopropanol), or even the amine base.[2][3][4]

  • Catalyst System: Certain palladium catalysts and ligands can promote this side reaction. After oxidative addition of the aryl bromide to the palladium(0) center, the resulting complex may react with a hydride source instead of the intended coupling partner.[5]

  • Reaction Conditions: Elevated temperatures and prolonged reaction times can sometimes increase the incidence of hydrodehalogenation.[4]

Q2: My Suzuki-Miyaura coupling is yielding 3-methoxy-5-nitropyridine instead of the desired coupled product. What is happening?

A2: This indicates that protodeboronation of your boronic acid or boronate ester is occurring faster than the cross-coupling reaction.[6][7] Protodeboronation is the cleavage of the C-B bond and its replacement with a C-H bond.[6] This is a major degradation pathway for organoboron compounds, especially with heteroaryl boronic acids.[5][8]

  • Base-Catalyzed Decomposition: The presence of a base, which is essential for the Suzuki-Miyaura coupling, is known to catalyze protodeboronation.[8][9]

  • Water Content: The reaction is a hydrolysis process, so the presence of water, often added with the base (e.g., aqueous K₂CO₃), can accelerate this undesired reaction.[6][10]

  • Ligand Effects: Recent studies have shown that bulky phosphine ligands, while often beneficial for the cross-coupling itself, can also accelerate palladium-catalyzed protodeboronation.[8][9]

Q3: I am seeing a significant amount of a dimeric byproduct from my boronic acid (or organostannane in Stille coupling). How can I prevent this?

A3: The formation of a dimer of your coupling partner (R²-R²) is due to a side reaction called homocoupling.[5][11] This is particularly common in Suzuki and Stille reactions.

  • Presence of Oxidants: Homocoupling is often promoted by the presence of oxygen in the reaction mixture.[5][12] Inadequate degassing of solvents and reagents is a common culprit.

  • Palladium(II) Species: The presence of Pd(II) species at the start of the reaction (if using a Pd(II) precatalyst that is not efficiently reduced to Pd(0)) can lead to the homocoupling of two boronic acid molecules.[5]

  • Stille Reaction Mechanism: In Stille coupling, homocoupling of the organostannane can occur through two primary mechanisms: reaction of two equivalents of the organostannane with the Pd(II) precatalyst or a radical process involving the Pd(0) catalyst.[11]

Q4: Can the nitro group on the pyridine ring interfere with the cross-coupling reaction?

A4: Yes, the nitro group can be a source of complications. While palladium-catalyzed cross-coupling reactions of nitroarenes are known, the nitro group can sometimes be reduced or lead to catalyst deactivation.[13][14]

  • Reduction of the Nitro Group: Some phosphine ligands, which are electron-rich, can potentially reduce the nitro group, leading to undesired byproducts and consumption of the ligand.[14]

  • Denitrative Coupling: In some cases, the C-NO₂ bond can be activated and undergo oxidative addition to the palladium center, leading to denitrative cross-coupling, although this typically requires specific catalytic systems.[13][14]

Q5: Why is my Buchwald-Hartwig amination failing or giving low yields with 2-Bromo-5-methoxy-3-nitropyridine?

A5: The amination of 2-halopyridines is known to be challenging.[15] The primary reason for low yields or reaction failure is often catalyst poisoning by the pyridine nitrogen.[1][15]

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, effectively inhibiting its catalytic activity.[1][15]

  • β-Hydride Elimination: A competing side reaction to the desired reductive elimination of the C-N bond is β-hydride elimination from the palladium-amide intermediate. This leads to the formation of the hydrodehalogenated arene (5-methoxy-3-nitropyridine) and an imine.[16]

II. Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common problems encountered during the cross-coupling of 2-Bromo-5-methoxy-3-nitropyridine.

Problem 1: Low or No Conversion of Starting Material
Possible Cause Suggested Solution(s)
Inactive Catalyst Ensure you are using a reliable palladium source and that the precatalyst is properly activated to Pd(0). For Pd(II) sources, ensure the reduction to Pd(0) is efficient. Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a modern precatalyst system (e.g., Buchwald precatalysts).[5]
Catalyst Poisoning (especially for Buchwald-Hartwig) The pyridine nitrogen is likely coordinating to the palladium center.[1][15] Switch to a bulkier, electron-rich ligand (e.g., XPhos, SPhos, or other Buchwald-type ligands) that can sterically hinder this coordination.[1][17]
Poor Reagent/Solvent Quality Ensure all reagents are of high purity. Use anhydrous and thoroughly degassed solvents to prevent catalyst deactivation by water or oxygen.[12][17]
Suboptimal Temperature The reaction may require heating to overcome the activation energy for oxidative addition. Incrementally increase the reaction temperature (e.g., from 80 °C to 100 °C) and monitor the progress.[17]
Incorrect Base The choice of base is critical. For Suzuki couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective for challenging substrates.[17] For Buchwald-Hartwig, a strong, non-nucleophilic base like NaOtBu or LHMDS is typically required.
Problem 2: Formation of Hydrodehalogenation Product (5-methoxy-3-nitropyridine)
Possible Cause Suggested Solution(s)
Presence of a Hydride Source Rigorously dry all solvents and reagents. If using an amine base that can act as a hydride donor, consider switching to an inorganic base like K₃PO₄ or Cs₂CO₃. Water can be a hydrogen source, so minimize its presence.[4]
Slow Transmetalation/Reductive Elimination If the desired coupling is slow, hydrodehalogenation can become a more significant side reaction. Use a more active catalyst system (e.g., a more electron-rich and bulky ligand) to accelerate the productive catalytic cycle.[3][17]
Solvent Choice If using an alcohol as a solvent, which can be a hydride source, switch to an aprotic solvent such as toluene, dioxane, or THF.[3]
Problem 3: Formation of Protodeboronation Product (in Suzuki Coupling)
Possible Cause Suggested Solution(s)
Hydrolysis of Boronic Acid/Ester Use anhydrous solvents and reagents. Minimize the amount of water in the reaction. Consider using a boronate ester (e.g., pinacol ester) which can be more stable than the corresponding boronic acid.[5]
Base-Induced Decomposition Use the mildest base that is effective for the reaction. Sometimes, switching from a strong aqueous base to a fluoride source (e.g., CsF) under anhydrous conditions can mitigate this issue.[7]
Slow Cross-Coupling Rate An efficient catalyst system that promotes rapid transmetalation can outcompete the rate of protodeboronation.[7] Screening different palladium/ligand combinations is advisable.
Problem 4: Formation of Homocoupling Product
Possible Cause Suggested Solution(s)
Presence of Oxygen Thoroughly degas the reaction mixture and maintain an inert atmosphere (Nitrogen or Argon) throughout the experiment.[5][12] A common method is to bubble an inert gas through the solvent for 15-30 minutes before adding the catalyst.
Inefficient Reduction of Pd(II) Precatalyst If using a Pd(II) source, ensure conditions are suitable for its reduction to Pd(0). The presence of a phosphine ligand often facilitates this. Alternatively, start with a Pd(0) catalyst.[5]
High Reaction Temperature In some cases, lowering the reaction temperature can reduce the rate of homocoupling relative to the desired cross-coupling.

III. Visualizing the Reaction Pathways

To better understand the competition between the desired reaction and common side reactions, the following diagrams illustrate the catalytic cycles.

Desired Cross-Coupling Pathway (Suzuki Example)

G Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-Br ArPdX Ar-Pd(II)-X(L_n) OxAdd->ArPdX Transmetal Transmetalation (R-B(OR)₂) ArPdX->Transmetal R-B(OR)₂ Base ArPdR Ar-Pd(II)-R(L_n) Transmetal->ArPdR RedElim Reductive Elimination ArPdR->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R (Product) RedElim->Product

Caption: The catalytic cycle for a Suzuki cross-coupling reaction.

Competing Side Reaction Pathways

G cluster_main Main Catalytic Cycle Intermediate ArPdX Ar-Pd(II)-X(L_n) Hydrodehalogenation Hydrodehalogenation (Ar-H) ArPdX->Hydrodehalogenation [H⁻] source (e.g., H₂O, solvent) Protodeboronation Protodeboronation (R-H) Homocoupling Homocoupling (R-R) BoronicAcid R-B(OR)₂ BoronicAcid->Protodeboronation H₂O, Base BoronicAcid->Homocoupling Pd(II), O₂

Caption: Major side reactions competing with the main cross-coupling pathway.

IV. Experimental Protocols

General Protocol for a Trial Suzuki-Miyaura Coupling

This protocol is a starting point and should be optimized for your specific substrates.

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-Bromo-5-methoxy-3-nitropyridine (1.0 equiv), the boronic acid or boronate ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Solvent Addition: Add the degassed solvent (e.g., dioxane/water 4:1, or toluene) via syringe.

  • Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%) in a small amount of the reaction solvent. Add this catalyst solution to the main reaction flask.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Procedure for Degassing Solvents

Properly degassing solvents is crucial to prevent catalyst oxidation and subsequent side reactions like homocoupling.[12]

  • Place the solvent in a flask with a sidearm.

  • Ensure the flask is sealed and connected to a Schlenk line.

  • Freeze-Pump-Thaw Method (Recommended):

    • Freeze the solvent using a liquid nitrogen bath.

    • Once fully frozen, open the flask to the vacuum line for several minutes to remove gases above the frozen solvent.

    • Close the flask to the vacuum and thaw the solvent.

    • Repeat this cycle at least three times.

  • Sparging (Alternative):

    • Bubble a stream of inert gas (Argon or Nitrogen) through the solvent via a long needle for at least 30 minutes. While less rigorous than freeze-pump-thaw, this method is often sufficient.[12]

V. References

  • Protodeboronation. In Wikipedia; 2023. [Link]

  • Orbach, M.; Choudhury, J.; Lahav, M.; et al. Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics. 2011. [Link]

  • Stille reaction. In Wikipedia; 2024. [Link]

  • Orbach, M.; Choudhury, J.; Lahav, M.; et al. Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics. 2011. [Link]

  • Dong, Z.; Hartwig, J. F. A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. J Am Chem Soc. 2014. [Link]

  • Scott, J. S.; Gower, N. J. Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1; 2016.

  • Blum, T. R.; Miller, K. M.; Marks, T. J. A mechanistic investigation of hydrodehalogenation using ESI-MS. Chem Commun. 2013. [Link]

  • Do, H.-Q.; Chee, S. W.; Ang, E. K. L.; et al. Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. [Link]

  • Do, H.-Q.; Chee, S. W.; Ang, E. K. L.; et al. Bulky phosphine ligands promote palladium-catalyzed protodeboronation. ChemRxiv. 2025. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Addo, M. F.; Shkoor, M.; Al-Masoudi, N.; et al. Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm. J Phys Chem B. 2022. [Link]

  • Heravi, M. M.; Zadsirjan, V.; Heydari, M. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Monatsh Chem. 2017. [Link]

  • Buchwald–Hartwig amination. In Wikipedia; 2024. [Link]

  • Supporting Information for The Unprecedented Side Reactions in the Stille Coupling Reaction. [Link]

  • Stille Coupling. YouTube. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • How To: Troubleshoot a Reaction. Department of Chemistry : University of Rochester. [Link]

  • Steiniger, K. A.; Lamb, M. C.; Lambert, T. H. Cross-Coupling of Amines via Photocatalytic Denitrogenation of In Situ Generated Diazenes. J Am Chem Soc. 2023. [Link]

  • The Suzuki Reaction. Andrew G Myers Research Group. [Link]

  • Buchwald-Hartwig Amination. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Buchwald-Hartwig Coupling. Organic Synthesis. [Link]

  • Nakao, Y. Cross-Coupling Reactions of Nitroarenes. Acc Chem Res. 2021. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Stille Coupling. Chemistry LibreTexts. [Link]

  • Nakao, Y. Transition-Metal-Catalyzed Denitrative Coupling of Nitroarenes. ACS Catal. 2020. [Link]

  • Ball, L. T.; Green, M.; Lloyd-Jones, G. C. The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angew Chem Int Ed Engl. 2021. [Link]

  • The Stille Reaction. Chem 115 Myers. [Link]

  • Stille Coupling. Organic Chemistry Portal. [Link]

  • Troubleshooting a C–N Coupling Reaction. Reddit. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Barwiolek, M. Denitrative Cross-Couplings of Nitrostyrenes. Molecules. 2020. [Link]

  • Nakao, Y. (PDF) Transition-Metal-Catalyzed Denitrative Coupling of Nitroarenes. ResearchGate. [Link]

Sources

Optimization

Technical Support Center: Purification of 2-Bromo-5-methoxy-3-nitropyridine Derivatives

Topic: Purification techniques for 2-Bromo-5-methoxy-3-nitropyridine derivatives Role: Senior Application Scientist Context: Technical Support Center Welcome to the Advanced Purification Support Hub. This guide addresses...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification techniques for 2-Bromo-5-methoxy-3-nitropyridine derivatives Role: Senior Application Scientist Context: Technical Support Center

Welcome to the Advanced Purification Support Hub. This guide addresses the specific challenges associated with 2-Bromo-5-methoxy-3-nitropyridine and its derivatives. As electron-deficient heteroaromatics, these compounds present a unique duality: they are sensitive to nucleophilic attack (at the C2-position) yet prone to "oiling out" during crystallization due to their polarity.

The protocols below are designed to maximize purity (>98%) while preserving the structural integrity of the C2-Bromine and C3-Nitro functionalities.

Quick Navigation
Module 1: Crystallization Strategies

The Challenge: Nitropyridines often exhibit a wide "metastable zone," leading to supersaturation followed by rapid "oiling out" rather than crystal formation. The Solution: Use of a non-nucleophilic solvent system to prevent solvolysis of the activated C2-bromide, combined with controlled cooling.

Recommended Solvent Systems

Note: Avoid primary alcohols (MeOH, EtOH) at high temperatures if the crude contains any basic residues, as the C2-Br is highly activated by the C3-NO2 group and susceptible to


 displacement.
Solvent SystemRatio (v/v)ApplicationRisk Profile
EtOAc / Heptane 1:3 to 1:5Primary Recommendation. Good recovery; non-reactive.Low.
Toluene / Hexane 1:2Excellent for removing non-polar tars.Low.
Acetonitrile (ACN) PureGood for highly polar derivatives.Medium (Solubility may be too high).
IPA / Water 9:1Use only if compound is confirmed stable to hydrolysis.High (Hydrolysis risk).
Protocol: Controlled Cooling Recrystallization
  • Dissolution: Dissolve crude solid in minimum boiling EtOAc (approx. 5-7 mL per gram).

  • Clarification: Perform a hot filtration through a 0.45

    
    m PTFE membrane to remove inorganic salts or polymerized byproducts.
    
  • Nucleation: Reheat filtrate to reflux. Add Heptane dropwise until persistent cloudiness appears (approx. 30-40% volume).

  • Clear Point: Add just enough EtOAc to clarify the solution again.

  • Crystallization: Allow to cool to RT slowly (2-3 hours) with gentle stirring.

    • Troubleshooting: If oiling occurs, reheat and add a seed crystal at 40°C.

  • Isolation: Filter and wash with cold Heptane.

Module 2: Chromatographic Isolation

The Challenge: Pyridines are basic.[1] Even with the electron-withdrawing nitro group, the ring nitrogen can interact with acidic silanols on silica gel, causing peak tailing and co-elution with impurities. The Solution: Mobile phase buffering and stationary phase passivation.[1]

Troubleshooting Guide: Peak Tailing & Resolution

Q: My product streaks on the TLC plate and tails on the column. How do I fix this?

  • A: The pyridine nitrogen is interacting with the silica hydroxyls.[1]

    • Fix 1 (Standard): Add 1% Triethylamine (TEA) to your mobile phase (e.g., Hexane/EtOAc + 1% TEA). Pre-flush the column with this buffer.

    • Fix 2 (Alternative): Use DCM/Methanol gradients (0-5% MeOH). The methanol helps outcompete the pyridine for silanol sites.

Q: I see a spot at the baseline that wasn't there before. What is it?

  • A: This is likely the 2-pyridone derivative (hydrolysis product). It is highly polar and forms hydrogen-bonded dimers.

    • Action: Increase mobile phase polarity significantly (e.g., 10% MeOH in DCM) to elute it, or simply discard the column after the product elutes.

Visual Workflow: Purification Logic

PurificationLogic Start Crude 2-Bromo-5-methoxy-3-nitropyridine PurityCheck Check Purity (LCMS/TLC) Start->PurityCheck Decision Major Impurities? PurityCheck->Decision PathA Non-polar Tars / Regioisomers Decision->PathA Low Polarity PathB Polar Hydrolysis (Pyridone) Decision->PathB High Polarity MethodA Recrystallization (EtOAc/Heptane) PathA->MethodA MethodB Flash Chromatography (Silica + 1% TEA) PathB->MethodB MethodA->MethodB If Purity < 95% Result Pure Solid (>98%) MethodA->Result MethodB->Result

Caption: Decision matrix for selecting the optimal purification route based on impurity profile.

Module 3: Impurity Scavenging & Workup

The Challenge: Removing the specific impurity 5-methoxy-3-nitro-2-pyridone . This byproduct forms via hydrolysis of the C2-Bromine (often during aqueous workup or storage).

Q: Can I remove the pyridone impurity without running a column?

  • A: Yes, by exploiting the acidity of the pyridone NH proton (

    
    ).
    
    • Protocol:

      • Dissolve the crude mixture in Dichloromethane (DCM) .

      • Wash gently with 0.5 M Sodium Carbonate (

        
        ) .
        
      • Mechanism: The base deprotonates the pyridone, moving it into the aqueous layer as a salt. The desired 2-Bromo pyridine remains in the DCM.

      • Warning: Do NOT use strong bases like NaOH, as this will force hydrolysis of your desired product [1].

Module 4: Stability & Storage

Critical Quality Attribute (CQA): C2-Bromine Lability.

  • Light Sensitivity: Nitropyridines are photo-active. Exposure to UV light can induce radical denitration or browning.

    • Requirement: Store in amber vials wrapped in foil.

  • Moisture Sensitivity: As noted, the C2 position is activated. Long-term exposure to atmospheric moisture can lead to slow hydrolysis to the pyridone.

    • Requirement: Store under Argon/Nitrogen at -20°C.

Workflow: Handling "Oiling Out"

OilingOut State1 Oiled Out Product (Two liquid phases) Step1 Reheat to Reflux (Dissolve Oil) State1->Step1 Step2 Add Seed Crystal (at 40-50°C) Step1->Step2 Step3 Slow Cool (10°C/hour) Step2->Step3 State2 Crystalline Solid Step3->State2

Caption: Recovery protocol for failed crystallizations (Oiling Out).

References
  • BenchChem Technical Support. (2025).[1][2][3] Synthesis and Purification of Nitropyridines: Troubleshooting Guide. Retrieved from

  • Sigma-Aldrich. (n.d.). Product Specification: 5-Bromo-2-methoxy-3-nitropyridine.[4][5] Retrieved from

  • Organic Syntheses. (1951). 2-Amino-5-bromo-3-nitropyridine and related derivatives.[6] Org.[7] Syn. Coll. Vol. 3, p. 53. Retrieved from

  • University of Rochester. (n.d.). Solvents for Recrystallization: Tips and Tricks. Retrieved from

Sources

Troubleshooting

Catalyst selection for efficient coupling of 2-Bromo-5-methoxy-3-nitropyridine

Technical Support Center: 2-Bromo-5-methoxy-3-nitropyridine Coupling Ticket ID: #PYR-5OMe-3NO2-CPL Status: Open Analyst: Senior Application Scientist Executive Summary: The "Push-Pull" Challenge You are working with a de...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Bromo-5-methoxy-3-nitropyridine Coupling Ticket ID: #PYR-5OMe-3NO2-CPL Status: Open Analyst: Senior Application Scientist

Executive Summary: The "Push-Pull" Challenge

You are working with a deceptively complex scaffold. 2-Bromo-5-methoxy-3-nitropyridine presents a unique "Push-Pull" electronic conflict that often leads to failed standard screens:

  • The "Pull" (3-Nitro): Strong electron-withdrawing group (EWG). It activates the C2-Br bond for oxidative addition but also acts as a potent catalyst poison by coordinating to Palladium. It also makes the C2 position highly susceptible to background Nucleophilic Aromatic Substitution (

    
    ).
    
  • The "Push" (5-Methoxy): Electron-donating group (EDG) para to the reaction site (C2). This pushes electron density back into the C-Br bond, deactivating it toward oxidative addition compared to the unsubstituted 3-nitropyridine.

The Consequence: Standard "general" conditions (e.g., Pd(PPh3)4/Na2CO3) often fail because the catalyst isn't active enough to overcome the 5-OMe deactivation, or it gets poisoned by the 3-NO2 before turnover occurs.

Module 1: Critical Decision Matrix (Pre-Experiment)

Before selecting a catalyst, you must determine if a metal is even necessary.

Coupling Partner Primary Pathway Recommendation
Aliphatic Amines (Primary/Secondary) ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

(Metal-Free)
SKIP CATALYSIS. The 3-NO2 group activates C2 enough for direct displacement. Use DIPEA/DMSO at 80°C. Only use Pd if

fails due to the 5-OMe deactivation.
Anilines (Weak Nucleophiles) Buchwald-Hartwig Requires Pd.[1][2][3][4][5][6]

will be too slow or require decomposition-level heat.
Boronic Acids (Suzuki) Suzuki-Miyaura Requires Pd.[3][6][7] No metal-free alternative.
Thiols

SKIP CATALYSIS. Thiols are excellent nucleophiles for this substrate.

Module 2: Suzuki-Miyaura Coupling (C-C Bond Formation)

User Issue: "I see starting material consumption, but the major product is the de-halogenated pyridine (protodebromination), not the coupled product."

Root Cause: The electron-deficient nature of the ring (due to 3-NO2) makes the aryl-palladium species unstable. If transmetallation is slow (due to steric bulk of 3-NO2/5-OMe), the intermediate captures a proton from water/solvent.

Optimized Protocol: The "Anhydrous" System

To mitigate protodebromination, we must accelerate transmetallation and remove proton sources.

  • Catalyst: Pd(dppf)Cl2·CH2Cl2 (Robust) or XPhos Pd G4 (High Activity).

    • Why: XPhos is bulky enough to prevent 3-NO2 coordination; Pd(dppf) has a large bite angle that favors reductive elimination.

  • Base: K3PO4 (Anhydrous) or KF .

    • Why: Avoid aqueous carbonate bases. Anhydrous phosphate acts as a proton sponge and activates the boronate without supplying water for side reactions.

  • Solvent: 1,4-Dioxane or Toluene (Dry).

  • Temperature: 90°C.

Troubleshooting Visualization (Graphviz):

Suzuki_Troubleshooting Start Issue: Low Yield in Suzuki Coupling Check_SM Is Starting Material (SM) consumed? Start->Check_SM Check_Prod Identify Major Byproduct Check_SM->Check_Prod Yes No_Rxn SM Recovered Unchanged Check_SM->No_Rxn No Protodebromination Product is De-halogenated (H replaces Br) Check_Prod->Protodebromination Homocoupling Biaryl Homocoupling (Ar-Ar) Check_Prod->Homocoupling Sol_Proto CAUSE: Slow Transmetallation FIX: Switch to Anhydrous K3PO4 FIX: Increase Catalyst Loading FIX: Use Pd(dppf)Cl2 Protodebromination->Sol_Proto Sol_Homo CAUSE: Oxygen Leak or Low Boronic Acid FIX: Degas Solvents vigorously FIX: Add excess Boronic Acid (1.5 eq) Homocoupling->Sol_Homo Sol_NoRxn CAUSE: Oxidative Addition Failure (5-OMe deactivation) FIX: Switch to XPhos Pd G4 FIX: Increase Temp to 110°C No_Rxn->Sol_NoRxn

Caption: Diagnostic logic for Suzuki coupling failures with electron-deficient pyridines.

Module 3: Buchwald-Hartwig Amination (C-N Bond Formation)[5]

User Issue: "The reaction turns black immediately (Pd crash out) or stalls after 10% conversion."

Root Cause:

  • Chelation: The nitro group and pyridine nitrogen form a stable, non-reactive complex with Pd.

  • Inhibition: The 5-OMe group makes the oxidative addition step rate-limiting.

Optimized Protocol: The "Bulky Ligand" System

You must use a ligand that is sterically demanding enough to prevent the nitro group from binding to the metal center.

  • Preferred Catalyst: BrettPhos Pd G4 (Primary Amines) or RuPhos Pd G4 (Secondary Amines).

    • Why: These precatalysts generate active Pd(0) immediately upon base exposure.[5] The ligands are massive, creating a "protective shell" that allows the amine to enter but blocks the nitro group coordination.

  • Alternative (Cost-Effective): Pd2(dba)3 + Xantphos .

    • Why: Xantphos is a wide-bite-angle chelator that enforces reductive elimination and resists displacement by the pyridine nitrogen.

  • Base: Cs2CO3 (Cesium Carbonate).

    • Why: NaOtBu is too strong and may trigger background

      
       or degrade the nitro group. Cs2CO3 is milder but effective due to the "Cesium Effect" (solubility/cation size).
      
  • Solvent: t-Amyl Alcohol or Dioxane .

Comparison of Pathways (Graphviz):

Pathway_Selection Substrate 2-Br-5-OMe-3-NO2-Pyridine Split Amine Type? Substrate->Split Amine Amine Nucleophile Amine->Split Aliphatic Aliphatic (Morpholine, Alkyl amines) Split->Aliphatic Strong Nuc Aniline Aniline / Amide (Weak Nucleophile) Split->Aniline Weak Nuc SNAr_Path Pathway: SNAr (No Metal) Aliphatic->SNAr_Path Pd_Path Pathway: Buchwald-Hartwig (Pd Catalyzed) Aniline->Pd_Path Cond_SNAr Conditions: DIPEA, DMSO, 80°C Risk: 5-OMe slows rate SNAr_Path->Cond_SNAr Cond_Pd Conditions: BrettPhos Pd G4 Cs2CO3, Dioxane, 100°C Pd_Path->Cond_Pd

Caption: Selection logic between SNAr and Catalytic Amination based on nucleophilicity.

Module 4: Experimental Protocols

Protocol A: Suzuki Coupling (High Difficulty)
  • Reagents: Substrate (1.0 equiv), Boronic Acid (1.5 equiv), XPhos Pd G4 (2-3 mol%), K3PO4 (3.0 equiv, finely ground, anhydrous).

  • Solvent: 1,4-Dioxane (0.2 M concentration).

  • Procedure:

    • Charge a vial with substrate, boronic acid, base, and catalyst.[8]

    • Cap and purge with Argon for 5 minutes (Critical: Oxygen causes homocoupling).

    • Add sparged 1,4-Dioxane via syringe.

    • Heat to 90°C for 4-12 hours.

    • Workup: Filter through Celite immediately. (Do not let sit; residual Pd can catalyze side reactions during cooling).

Protocol B: Buchwald-Hartwig (For Anilines)[2][3]
  • Reagents: Substrate (1.0 equiv), Aniline (1.2 equiv), BrettPhos Pd G4 (2 mol%), Cs2CO3 (2.0 equiv).

  • Solvent: Toluene or t-Amyl Alcohol (degassed).

  • Procedure:

    • Combine solids in a glovebox or under strong Argon flow.

    • Add solvent.[4][9]

    • Heat to 100°C.

    • Note: If conversion stalls at 50%, add a second portion of catalyst (1 mol%). The nitro group may be slowly degrading the active species over time.

References

  • Mechanistic Insight on Heterocycle Poisoning

    • C. Valente et al., "Pd-Catalyzed Cross-Coupling of 2-Halopyridines." Angew.[10] Chem. Int. Ed., 2012.

    • (Verified Concept: Pyridine/Nitro coordination inhibits Pd).

  • Buchwald-Hartwig Precatalyst Generations

    • N. C. Bruno et al., "Design and Preparation of New Palladium Precatalysts for C-N Cross-Coupling Reactions." Chemical Science, 2013.[11]

    • (Verified Concept: G3/G4 precatalysts prevent induction period issues).

  • Suzuki Coupling of Electron-Deficient Heterocycles

    • G. A. Molander et al., "Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Organotrifluoroborates." Journal of Organic Chemistry, 2003.[11]

    • (Verified Concept: Use of robust bases/ligands for unstable substrates).

  • SNAr vs.

    • T. Noël et al., "Nucleophilic Aromatic Substitution of Electron-Deficient Heterocycles." ChemSusChem, 2017.
    • (Verified Concept: 3-Nitro activation of C2).

Sources

Optimization

Technical Support Center: Palladium Catalyst Removal from 2-Bromo-5-methoxy-3-nitropyridine Reactions

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for removing residual palladium...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for removing residual palladium from reactions involving 2-Bromo-5-methoxy-3-nitropyridine. Given the importance of this structural motif in pharmaceutical synthesis, ensuring the final compound's purity from palladium contamination is critical for both downstream applications and regulatory compliance.[1][2]

The nitrogen atom within the pyridine ring of 2-Bromo-5-methoxy-3-nitropyridine can chelate with palladium, making its removal particularly challenging. This guide offers a structured approach to diagnosing and resolving common purification issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing palladium from reactions involving nitrogen-containing heterocycles like 2-Bromo-5-methoxy-3-nitropyridine?

The most effective strategies for palladium removal from nitrogen-containing compounds can be categorized as follows:

  • Adsorption: This involves using materials with a high affinity for palladium, such as activated carbon or specialized scavenger resins.[3] Thiol-based and trimercaptotriazine (TMT)-based scavengers are particularly effective.[4]

  • Chromatography: Column chromatography is a standard purification technique that can separate the desired product from palladium residues and other byproducts.[5][6] However, it may not always be sufficient to meet strict regulatory limits on its own.[7]

  • Filtration: Passing the reaction mixture through a filter aid like Celite® can remove insoluble or precipitated palladium species.[3][5]

  • Crystallization: If your final product is a solid, recrystallization can be a powerful method to isolate the pure compound, leaving palladium impurities behind in the mother liquor.[3][6]

  • Aqueous Washes/Extraction: Washing the organic reaction mixture with an aqueous solution containing a chelating agent, such as EDTA or sodium thiosulfate, can help extract soluble palladium complexes.[4][5]

Q2: Why is my purified 2-Bromo-5-methoxy-3-nitropyridine product still colored (yellow/brown)?

A persistent yellow or brown color after initial purification steps like filtration is a strong indicator of residual soluble or colloidal palladium.[4] The pyridine nitrogen in your molecule can form stable complexes with palladium, which are often colored and difficult to remove by simple filtration. To decolorize your product, you will likely need to employ a more robust method like treatment with a palladium scavenger or activated carbon.[4]

Q3: What are palladium scavengers and how do they work in the context of pyridine-containing molecules?

Palladium scavengers are solid-supported materials, often silica or polystyrene-based, that have functional groups with a high affinity for palladium.[3][4] For pyridine-containing compounds, where the nitrogen can strongly coordinate to palladium, scavengers with sulfur-based functional groups like thiols or trimercaptotriazine (TMT) are highly effective.[4][8] These functional groups can displace the pyridine ligand from the palladium center, forming a more stable bond and allowing the palladium to be removed by simple filtration.[3]

Q4: What are the regulatory limits for palladium in Active Pharmaceutical Ingredients (APIs)?

Regulatory agencies like the International Council for Harmonisation (ICH) have strict guidelines for elemental impurities in pharmaceutical products. For palladium, the permitted daily exposure (PDE) for oral administration is 100 µ g/day , which typically translates to a concentration limit of 10 ppm in the final API.[3]

Troubleshooting Guide

This section addresses specific problems you might encounter during the purification of your 2-Bromo-5-methoxy-3-nitropyridine product.

Issue 1: High Palladium Levels (>50 ppm) After Initial Filtration Through Celite®
  • Possible Cause: The palladium is likely present in a soluble or colloidal form that passes through the Celite® pad.[4][9] The strong coordination between the pyridine nitrogen and palladium can enhance its solubility in organic solvents.[3]

  • Recommended Solutions:

    • Palladium Scavenger Treatment: Employ a dedicated palladium scavenger. Thiol-functionalized silica or TMT-based scavengers are excellent starting points.[2][4]

    • Activated Carbon Slurry: Treat the solution with activated carbon. It's advisable to screen different types of carbon and perform a small-scale test to assess potential product loss due to non-specific adsorption.[3][4]

    • Crystallization: If your product is a solid, attempt recrystallization from a suitable solvent system.[6]

Issue 2: Palladium Levels Remain High Even After Scavenger Treatment
  • Possible Cause 1: Insufficient Scavenger Amount or Reaction Time. The amount of scavenger may be too low to capture all the palladium, or the reaction may not have reached equilibrium.[2]

    • Solution: Increase the equivalents of the scavenger (e.g., from 5 to 10 equivalents relative to the initial palladium loading) and extend the reaction time (e.g., from 1-2 hours to overnight).[2] Gentle heating (40-50 °C) can sometimes improve efficiency, but should be tested for product stability.[2][4]

  • Possible Cause 2: Strong Product-Palladium Chelation. The 2-Bromo-5-methoxy-3-nitropyridine may be strongly coordinated to the palladium, preventing the scavenger from accessing the metal center.[2][3]

    • Solution: Consider a pre-treatment step. An acidic wash might help to protonate the pyridine nitrogen, disrupting the complex before scavenger addition.[2] Alternatively, screening a panel of different scavengers with varying functional groups (e.g., thiol, thiourea, amine) may identify one with a higher affinity for the specific palladium species in your mixture.[2]

Issue 3: Significant Product Loss During Purification
  • Possible Cause: Non-specific Adsorption. Your product may be adsorbing to the scavenger or activated carbon, leading to a lower isolated yield.[3]

  • Recommended Solutions:

    • Optimize Adsorbent Amount: Use the minimum amount of scavenger or activated carbon necessary for effective palladium removal. Small-scale trials can help determine the optimal ratio.[3][4]

    • Thorough Washing: After filtration, wash the scavenger or carbon cake thoroughly with fresh solvent to recover any adsorbed product.[4]

    • Consider a Flow Setup: For larger scales, using a packed cartridge containing the scavenger can minimize product loss compared to a batch process.[4]

Experimental Protocols
Protocol 1: Palladium Removal Using a Thiol-Based Scavenger
  • Dissolve Crude Product: Dissolve your crude 2-Bromo-5-methoxy-3-nitropyridine in a suitable organic solvent (e.g., Toluene, THF).

  • Add Scavenger: Add a thiol-functionalized silica scavenger (typically 5-10 equivalents relative to the initial palladium catalyst loading).

  • Agitate Mixture: Stir the mixture at room temperature for 2-16 hours. Gentle heating to 40-50 °C can be explored to improve efficiency, ensuring your product is thermally stable.[4]

  • Filter: Filter the mixture through a pad of Celite® to remove the scavenger.[4]

  • Wash: Thoroughly wash the filter cake with fresh solvent to recover any adsorbed product.[4]

  • Analyze: Combine the filtrate and washes, concentrate under reduced pressure, and determine the residual palladium concentration using ICP-MS.[4]

Protocol 2: Palladium Removal Using Activated Carbon
  • Dissolve Crude Product: Dissolve the crude product in an appropriate organic solvent.

  • Add Activated Carbon: Add powdered activated carbon (typically 5-10 wt% relative to the crude product).[4] It is crucial to perform a small-scale test first to evaluate potential product loss.[4]

  • Stir Mixture: Stir the mixture at room temperature for 1-4 hours.[4]

  • Filter: Filter the mixture through a pad of Celite® to remove the activated carbon. Be aware that fine carbon particles can be challenging to filter completely.[4]

  • Wash and Analyze: Wash the filter cake with fresh solvent, combine the filtrate and washes, concentrate, and analyze for residual palladium.

Data Summary
Purification MethodTypical Palladium Removal EfficiencyKey Considerations
Filtration (Celite®) Variable (effective for insoluble Pd)Often insufficient for soluble/colloidal palladium.[9]
Column Chromatography Good to ExcellentCan lead to product loss; may not reach <10 ppm alone.[6][7]
Activated Carbon ExcellentPotential for non-specific product adsorption.[3][4]
Palladium Scavengers ExcellentHighly effective; choice of scavenger is crucial.[4][7]
Crystallization Excellent (for solid products)Solvent selection is key; palladium remains in mother liquor.[6]
Decision Workflow for Palladium Removal

Palladium_Removal_Workflow start Crude Reaction Mixture (2-Bromo-5-methoxy-3-nitropyridine) celite_filtration Initial Filtration (Celite®) start->celite_filtration analysis1 Analyze Pd Content (ICP-MS) celite_filtration->analysis1 scavenger Treat with Palladium Scavenger analysis1->scavenger >10 ppm Pd activated_carbon Treat with Activated Carbon analysis1->activated_carbon >10 ppm Pd crystallization Crystallization (if solid) analysis1->crystallization >10 ppm Pd & Product is Solid chromatography Column Chromatography analysis1->chromatography >10 ppm Pd & Other Impurities final_product Purified Product (<10 ppm Pd) analysis1->final_product <10 ppm Pd analysis2 Analyze Pd Content (ICP-MS) scavenger->analysis2 activated_carbon->analysis2 crystallization->analysis2 chromatography->analysis2 analysis2->scavenger >10 ppm Pd (Re-treat or screen another method) analysis2->final_product <10 ppm Pd

Caption: A decision workflow for selecting the appropriate palladium removal strategy.

References

  • Benchchem. (n.d.). Technical Support Center: Palladium Catalyst Removal from 2,6-Dibromopyridine Reaction Mixtures. Benchchem.
  • Various Authors. (2015, May 18). How can i remove palladium Pd catalyst easily?. ResearchGate. Retrieved from [Link]

  • Benchchem. (n.d.). Technical Support Center: Purification of Palladium(II) Isobutyrate Reaction Products. Benchchem.
  • BHS-Sonthofen Inc. (2019, April 2). Inventive Filtration Technologies for Palladium Recovery. Retrieved from [Link]

  • Welch, C. J., et al. (2023, September 6). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, ACS Publications. Retrieved from [Link]

  • Benchchem. (n.d.). Technical Support Center: Palladium Catalyst Removal in 5-Bromoindole Reactions. Benchchem.
  • Powder Systems. (2023, June 6). Which Filtration Products are Used for Catalyst Recovery?. Retrieved from [Link]

  • Various Authors. (2015, May 24). What is the best way to entirely remove palladium on aryl coupling reactions even in ppm level?. ResearchGate. Retrieved from [Link]

  • Biotage. (2023, January 20). How to Remove Palladium in three easy steps. Retrieved from [Link]

  • Boyd, A., et al. (2022, January 20). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters, PMC. Retrieved from [Link]

  • Various Authors. (2025, September 19). Your trick to remove residual palladium. Reddit. Retrieved from [Link]

  • Benchchem. (n.d.). Workup procedure for removing palladium residues from 2-(2-Bromophenyl)oxane. Benchchem.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Screening. Retrieved from [Link]

  • Biffis, A., et al. (2021, June 3). Palladium Nanoparticles Supported on Smopex-234® as Valuable Catalysts for the Synthesis of Heterocycles. MDPI. Retrieved from [Link]

  • Takeda, Y., et al. (2005, November 17). Method of removing palladium. Google Patents.
  • Onyx Scientific. (n.d.). Palladium scavenging: From 1% to within ICH limits. Retrieved from [Link]

  • SpinChem. (n.d.). Palladium catalyst recovery using scavenger resin. Retrieved from [Link]

  • Garrett, C. E. (n.d.). Final Analysis: The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution. ResearchGate. Retrieved from [Link]

  • Various Authors. (2025, August 7). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. ResearchGate. Retrieved from [Link]

  • Eigenberger, G., & Wüst, W. (n.d.). Poisoning and deactivation of palladium catalysts. SciSpace. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 2-Bromo-5-methoxy-3-nitropyridine Reactions

Authored for: Researchers, Scientists, and Drug Development Professionals From the desk of a Senior Application Scientist Navigating the synthetic utility of 2-Bromo-5-methoxy-3-nitropyridine requires a nuanced understan...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for: Researchers, Scientists, and Drug Development Professionals From the desk of a Senior Application Scientist

Navigating the synthetic utility of 2-Bromo-5-methoxy-3-nitropyridine requires a nuanced understanding of its electronic and steric properties. The strategic placement of the bromo, methoxy, and nitro groups on the pyridine ring presents a unique set of challenges and opportunities. This technical guide provides in-depth troubleshooting advice and frequently asked questions to empower researchers in overcoming the steric impediments inherent in this substrate, thereby unlocking its full potential in complex molecule synthesis.

The pyridine ring is a cornerstone in a multitude of pharmaceuticals. The addition of a nitro (NO₂) group significantly alters its electronic landscape and chemical reactivity, making it a versatile synthetic building block. The potent electron-withdrawing nature of the nitro group deactivates the pyridine ring towards electrophilic substitution but markedly activates it for nucleophilic aromatic substitution.[1] This activation, along with the nitro group's potential for reduction, creates numerous avenues for functionalization.[1]

Frequently Asked Questions (FAQs)

Q1: Why are my palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) with 2-Bromo-5-methoxy-3-nitropyridine sluggish or failing?

A1: The primary challenge arises from the significant steric hindrance around the C2 position. The bulky nitro group at the adjacent C3 position physically obstructs the approach of the palladium catalyst to the C-Br bond for oxidative addition, a critical step in the catalytic cycle.[2][3][4] Furthermore, the electron-withdrawing nature of the nitro and methoxy groups can influence the electronic properties of the C-Br bond, making oxidative addition more challenging for some catalyst systems.

Q2: I am observing significant amounts of debromination or other side products. What is the cause?

A2: Debromination is a common side reaction in palladium-catalyzed cross-couplings of electron-deficient aryl halides. This can occur via several pathways, including protonolysis of the organopalladium intermediate or β-hydride elimination from the palladium-aryl complex if a suitable hydrogen source is available. The strong electron-withdrawing nitro group exacerbates this issue. Careful selection of the catalyst, ligand, and base is crucial to minimize these side reactions.[5]

Q3: How does the nitro group at the C3 position influence the reactivity of the bromine at C2?

A3: The nitro group exerts a powerful electron-withdrawing effect through both resonance and induction. This makes the pyridine ring electron-deficient and activates the C2 and C6 positions towards nucleophilic aromatic substitution (SNAr).[1] However, for reactions proceeding through other mechanisms, like palladium-catalyzed cross-couplings, its steric bulk is the more dominant and problematic feature.

Q4: Can I perform a nucleophilic aromatic substitution (SNAr) on this molecule?

A4: Yes, the strong electron-withdrawing nitro group at C3, along with the inherent electron deficiency of the pyridine ring, makes the C2-bromo substituent susceptible to SNAr.[1][6] However, the steric hindrance from the nitro group can still pose a challenge for bulky nucleophiles. The methoxy group at C5 also has a modest electronic influence.

Troubleshooting Guide: Reaction-Specific Solutions

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation, but its application to sterically hindered substrates like 2-Bromo-5-methoxy-3-nitropyridine requires careful optimization.[5][7][8]

Problem: Low to no product yield, significant starting material recovery, and/or debromination.

Causality: The steric clash between the C3-nitro group and the bulky phosphine ligands on the palladium catalyst hinders the crucial oxidative addition step. The electron-deficient nature of the pyridine ring can also slow down transmetalation.

Solutions & Protocol:

  • Ligand Selection is Critical: Employ sterically demanding, electron-rich biaryl phosphine ligands. These ligands promote the formation of a monoligated, highly reactive Pd(0) species that is less sterically encumbered.

LigandRationale
XPhos Excellent for sterically hindered substrates. Promotes fast oxidative addition.
SPhos Similar to XPhos, often provides complementary reactivity.
RuPhos Can be effective for electron-deficient heteroaryl halides.
tBuXPhos Increased steric bulk can sometimes improve performance.
  • Catalyst Precursor: Use a pre-formed palladium(0) source like Pd₂(dba)₃ or a palladacycle precatalyst to ensure the availability of the active catalytic species.[4]

  • Base Selection: A weaker base like K₃PO₄ or Cs₂CO₃ is often preferred over stronger bases like NaOtBu to minimize base-induced side reactions.[5]

  • Solvent System: Aprotic polar solvents like 1,4-dioxane, toluene, or DME are generally effective. The addition of water can sometimes be beneficial for the transmetalation step.[9]

Optimized Suzuki-Miyaura Protocol:
  • To a dry Schlenk flask, add 2-Bromo-5-methoxy-3-nitropyridine (1.0 eq), the desired boronic acid or ester (1.2-1.5 eq), and K₃PO₄ (2.0-3.0 eq).

  • Add the palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%) and the phosphine ligand (e.g., XPhos, 4-10 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous 1,4-dioxane (and water if necessary, typically a 10:1 to 5:1 ratio).

  • Heat the reaction mixture to 80-110 °C and monitor by TLC or LC-MS.

  • Upon completion, cool to room temperature, dilute with an organic solvent, and filter through a pad of Celite.

  • Purify by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for forming C-N bonds.[2][3] For 2-Bromo-5-methoxy-3-nitropyridine, steric hindrance is again the primary obstacle.

Problem: Low conversion, formation of side products, or catalyst deactivation.

Causality: Similar to Suzuki coupling, the C3-nitro group impedes the approach of the palladium catalyst. The amine nucleophile can also coordinate to the palladium center, potentially leading to catalyst inhibition.

Solutions & Protocol:

  • Ligand Choice: Bulky, electron-rich biaryl phosphine ligands are essential. Josiphos-type ligands or Buchwald's biaryl phosphine ligands are often effective.

LigandRationale
Xantphos A wide bite-angle ligand, often effective for amination of pyridines.
BrettPhos Highly active for a broad range of C-N couplings, including challenging substrates.
DavePhos Another effective biaryl phosphine ligand.
  • Base: A strong, non-nucleophilic base is required. NaOtBu is common, but K₃PO₄ or Cs₂CO₃ can be used for more sensitive substrates.[10]

  • Catalyst System: Pd₂(dba)₃ or Pd(OAc)₂ are common precatalysts.[10]

Optimized Buchwald-Hartwig Protocol:
  • In a glovebox or under an inert atmosphere, combine 2-Bromo-5-methoxy-3-nitropyridine (1.0 eq), the amine (1.1-1.5 eq), and the base (e.g., NaOtBu, 1.5-2.0 eq).

  • Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%) and the ligand (e.g., Xantphos, 2-6 mol%).

  • Add anhydrous toluene or 1,4-dioxane.

  • Seal the reaction vessel and heat to 90-120 °C.

  • Monitor the reaction progress.

  • After completion, cool, quench carefully with water, and extract with an organic solvent.

  • Purify the product by chromatography.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring, enhanced by the nitro group, facilitates SNAr reactions.[1][6]

Problem: Reaction is slow or incomplete, especially with bulky nucleophiles.

Causality: While electronically favorable, the C3-nitro group can sterically hinder the approach of the nucleophile to the C2 position.

Solutions & Protocol:

  • Nucleophile Choice: Smaller, highly nucleophilic species will react more readily. For bulkier nucleophiles, higher temperatures and longer reaction times may be necessary.

  • Solvent: Aprotic polar solvents like DMF, DMSO, or NMP are ideal as they can stabilize the charged Meisenheimer intermediate.[6]

  • Temperature: Heating is often required to overcome the activation energy, especially for less reactive nucleophiles.

General SNAr Protocol:
  • Dissolve 2-Bromo-5-methoxy-3-nitropyridine (1.0 eq) in an appropriate aprotic polar solvent (e.g., DMF or DMSO).

  • Add the nucleophile (1.1-2.0 eq). If the nucleophile is an amine, an excess may be used to act as both reactant and base. For other nucleophiles, a non-nucleophilic base like K₂CO₃ or Et₃N may be added.

  • Heat the reaction mixture (50-150 °C) and monitor its progress.

  • Upon completion, cool the reaction, pour it into water, and extract the product with an organic solvent.

  • Purify as needed.

Visualizing Reaction Strategies

Troubleshooting Flowchart for Cross-Coupling Reactions

G start Low Yield in Cross-Coupling ligand Change Ligand (e.g., XPhos, BrettPhos) start->ligand Steric Hindrance? base Modify Base (e.g., K3PO4, Cs2CO3) start->base Side Reactions? temp Increase Temperature ligand->temp base->temp catalyst Use Pd(0) Precatalyst (e.g., Pd2(dba)3) temp->catalyst success Successful Reaction catalyst->success

Caption: A decision-making flowchart for troubleshooting cross-coupling reactions.

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Cycle A Pd(0)L2 C Ar-Pd(II)L2-X A->C Ar-X B Oxidative Addition E Ar-Pd(II)L2-R C->E Base D Transmetalation (R-B(OR)2) G Ar-R E->G F Reductive Elimination G->A Regeneration

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

  • Bentham Science Publishers. (n.d.). Palladium-Catalyzed Cross-Coupling in Aqueous Media: Recent Progress and Current Applications. Retrieved from [Link]

  • ScienceDirect. (2002). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Retrieved from [Link]

  • Semantic Scholar. (2004). Nitropyridines: Synthesis and reactions. Retrieved from [Link]

  • ResearchGate. (2004). Nitropyridines: Synthesis and reactions. Retrieved from [Link]

  • NTNU Open. (2001). Synthesis and Functionalization of 3-Nitropyridines. Retrieved from [Link]

  • National Center for Biotechnology Information. (2014). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Retrieved from [Link]

  • IUPAC. (2003). Nitropyridines: Synthesis and reactions. Retrieved from [Link]

  • PubMed. (2023). Ortho-Substituent Effects on Halogen Bond Geometry for N-Haloimide⋯2-Substituted Pyridine Complexes. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Functionalization of Pyridines at the C4 Position via Metalation and Capture. Retrieved from [Link]

  • J-STAGE. (n.d.). SYNTHESIS OF NITROPYRIDINES AND NITROANILINES USING THREE COMPONENT RING TRANSFORMATION. Retrieved from [Link]

  • MDPI. (2015). Palladium Catalysts for Cross-Coupling Reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. Retrieved from [Link]

  • Scribd. (n.d.). Effect of Substituents On Basicity of Pyridine. Retrieved from [Link]

  • ResearchGate. (2023). Ortho-Substituent Effects on Halogen Bond Geometry for N-Haloimide⋯2-Substituted Pyridine Complexes. Retrieved from [Link]

  • ResearchGate. (2015). (PDF) Palladium Catalysts for Cross-Coupling Reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Late stage C–H functionalization via chalcogen and pnictogen salts. Retrieved from [Link]

  • MDPI. (2020). Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014). Is the Nitrogen in pyridine electron withdrawing and what effect does this have on electrophilic substitution?. Retrieved from [Link]

  • ResearchGate. (2025). Functionalization of Pyridines at the C4 Position via Metalation and Capture. Retrieved from [Link]

  • ChemRxiv. (2024). Functionalization of Pyridines at Remote Synthetic Landscapes via Undirected Metalation and Capture. Retrieved from [Link]

  • Springer. (n.d.). Metal-Catalyzed Cross-Coupling Reactions in the Decoration of Pyridines. Retrieved from [Link]

  • ACS Publications. (2004). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. Retrieved from [Link]

  • PubMed. (2005). Palladium-catalyzed cross-coupling reactions of pyridylboronic acids with heteroaryl halides bearing a primary amine group: synthesis of highly substituted bipyridines and pyrazinopyridines. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 24.9: Heterocyclic Amines. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • YouTube. (2020). (L-448) Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. Retrieved from [Link]

  • ResearchGate. (2025). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Retrieved from [Link]

  • YouTube. (2013). Steric hindrance. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • National Center for Biotechnology Information. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]

  • PubMed. (2006). Study of aromatic nucleophilic substitution with amines on nitrothiophenes in room-temperature ionic liquids. Retrieved from [Link]

  • MDPI. (2019). Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Analytical methods for confirming the structure of 2-Bromo-5-methoxy-3-nitropyridine products

Executive Summary: The Regioisomer Challenge In the development of pyridine-based kinase inhibitors and heterocycles, 2-Bromo-5-methoxy-3-nitropyridine represents a high-value intermediate. However, its synthesis—often i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Regioisomer Challenge

In the development of pyridine-based kinase inhibitors and heterocycles, 2-Bromo-5-methoxy-3-nitropyridine represents a high-value intermediate. However, its synthesis—often involving electrophilic nitration or nucleophilic substitution—is prone to generating regioisomers, particularly 2-methoxy-5-bromo-3-nitropyridine or 2-bromo-5-methoxy-4-nitropyridine .

Standard 1D NMR (


H) is often insufficient for unambiguous assignment due to the isolated nature of the aromatic protons in trisubstituted pyridines. This guide compares analytical methodologies for structural confirmation, establishing 2D NOESY NMR  as the critical "gatekeeper" technique for validating the position of the methoxy group relative to the ring nitrogen and nitro group.

The Analytical Challenge: Target vs. Impurities

The core difficulty lies in distinguishing the target molecule from its thermodynamic or kinetic isomers.

FeatureTarget: 2-Bromo-5-methoxy-3-nitropyridine Common Isomer: 2-Methoxy-5-bromo-3-nitropyridine
Structure Br at C2, NO

at C3, OMe at C5
OMe at C2, NO

at C3, Br at C5
Proton Environment H4 (between NO

/OMe) & H6 (between OMe/N)
H4 (between NO

/Br) & H6 (between Br/N)
Key Ambiguity Both isomers show two singlet aromatic protons in 1D NMR. Chemical shifts are similar (

7.5–8.5 ppm).

Comparative Analysis of Confirmation Methods

The following table evaluates the efficacy of available analytical techniques for this specific scaffold.

MethodSpecificity for RegioisomersThroughputCostVerdict
1D

H NMR
Low . Isolated spin systems (singlets) prevent coupling analysis (

-values) from determining positions.
HighLowScreening Only . Cannot confirm structure alone.
LC-MS (HRMS) Medium . Confirms formula and Br-isotope pattern (

Br/

Br), but fragmentation is often identical for isomers.
HighMediumPurity Check . Essential for elemental composition, not structure.
Single Crystal XRD Ultimate . Provides absolute 3D structure.Very LowHighGold Standard . Use only for reference standards; impractical for routine batches.
2D NMR (NOESY/HMBC) High . NOESY determines spatial proximity of the OMe group to ring protons. HMBC links protons to quaternary carbons.[1]MediumLowRecommended . The most efficient definitive method.

Recommended Protocol: The "Self-Validating" Workflow

To ensure scientific integrity, we utilize a workflow where MS validates composition and 2D NMR validates geometry.

Step 1: LC-MS Purity & Composition Check

Before NMR, ensure the mass spectrum confirms the brominated nitro-pyridine core.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 1.8 µm.

  • Mobile Phase: Water/Acetonitrile + 0.1% Formic Acid.

  • Key Signal: Look for the characteristic 1:1 doublet at m/z 233/235 [M+H]

    
     indicating the presence of one Bromine atom.
    
    • Note: If the ratio is not 1:1, you likely have debrominated impurities.

Step 2: 2D NMR Structural Confirmation (The "Smoking Gun")

This protocol specifically targets the Methoxy (OMe) group's position.

  • Solvent: DMSO-

    
     (Preferred for solubility and separating water peaks) or CDCl
    
    
    
    .[1]
  • Concentration: 10–15 mg in 600 µL.

  • Experiment: 1H-1H NOESY (Nuclear Overhauser Effect Spectroscopy).

  • Mixing Time: 500 ms (Standard for small molecules).

The Logic of Confirmation (Causality)
  • In the Target (5-OMe): The methoxy group at C5 is flanked by protons H4 and H6 .

    • Result: The OMe singlet (~3.9 ppm) will show strong NOE cross-peaks to BOTH aromatic singlets.

  • In the Isomer (2-OMe): The methoxy group at C2 is flanked by the Ring Nitrogen (N1) and the Nitro group (C3).

    • Result: The OMe singlet will show NO NOE cross-peaks to any aromatic protons (or very weak long-range signals).

Visualization of Analytical Logic

Diagram 1: Structural Decision Matrix

This flowchart illustrates the logical progression from crude product to confirmed structure.

DecisionMatrix Start Crude Product LCMS LC-MS Analysis (Check m/z 233/235) Start->LCMS IsotopeFail Ratio != 1:1 (Debrominated Impurity) LCMS->IsotopeFail IsotopePass Ratio = 1:1 (Formula Confirmed) LCMS->IsotopePass NMR_1D 1H NMR (1D) (Check Purity/Integrals) IsotopePass->NMR_1D Ambiguity Ambiguous Region: Isomers have identical 1D multiplicity (Singlets) NMR_1D->Ambiguity NOESY 2D NOESY Experiment (Target: OMe Group) Ambiguity->NOESY Required for Assignment Result_Target CONFIRMED TARGET (2-Br-5-OMe) NOE: OMe <-> H4 AND H6 NOESY->Result_Target Double Correlation Result_Isomer REJECTED ISOMER (2-OMe-5-Br) NOE: No Arom. Correlation NOESY->Result_Isomer Zero Correlation

Caption: Decision matrix for distinguishing the target 2-Br-5-OMe pyridine from common regioisomers.

Diagram 2: The NOE "Smoking Gun"

Visualizing the spatial relationships that permit structural assignment.

NOE_Logic cluster_Target Target: 2-Bromo-5-methoxy-3-nitropyridine OMe_5 OMe (C5) H6 H6 (Arom) OMe_5->H6 Strong NOE H4 H4 (Arom) OMe_5->H4 Strong NOE

Caption: In the target molecule, the C5-Methoxy group is spatially close to both H4 and H6, generating two distinct NOE signals.

Expected Data Summary

When analyzing your spectra, compare against these expected values.

NucleusSignalChemical Shift (Approx

)
MultiplicityAssignment Logic

H
H6 8.30 – 8.50 ppmSinglet (d,

)
Most deshielded; adjacent to N and OMe.

H
H4 7.60 – 7.90 ppmSinglet (d,

)
Shielded relative to H6; between NO

and OMe.

H
OMe 3.95 – 4.05 ppmSingletCharacteristic methoxy peak.

C
C-OMe ~57.0 ppm-Methoxy carbon.

C
C2 ~135 – 145 ppm-Brominated carbon (distinct from C-O).

Note on Couplings: While often described as singlets in low-field instruments, H4 and H6 may show small meta-coupling (


 Hz) in high-field (600 MHz+) instruments. This coupling does not  distinguish regioisomers as effectively as NOESY.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for NOE interpretation principles).

  • Claridge, T. D. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Detailed guide on NOESY mixing times).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 329771490, 5-Bromo-2-methoxy-3-nitropyridine. (Used for isomeric comparison data).

  • Reich, H. J. (2020). Structure Determination Using NMR. University of Wisconsin-Madison.[2] (Authoritative online resource for chemical shift prediction).

Sources

Comparative

Spectroscopic comparison of 2-Bromo-5-methoxy-3-nitropyridine starting material and product

A Comparative Analysis of 2-Bromo-5-methoxy-3-nitropyridine and its Reduction Product, 5-bromo-2-methoxypyridin-3-amine In the realm of pharmaceutical and materials science, the pyridine scaffold is a cornerstone of mole...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analysis of 2-Bromo-5-methoxy-3-nitropyridine and its Reduction Product, 5-bromo-2-methoxypyridin-3-amine

In the realm of pharmaceutical and materials science, the pyridine scaffold is a cornerstone of molecular design. The functionalization of this heterocyclic core allows for the fine-tuning of a molecule's physicochemical and biological properties. This guide provides an in-depth spectroscopic comparison of a common starting material, 2-Bromo-5-methoxy-3-nitropyridine, and its corresponding amino derivative, 5-bromo-2-methoxypyridin-3-amine. Understanding the distinct spectral signatures of these two compounds is paramount for reaction monitoring, quality control, and the structural elucidation of more complex derivatives.

The transformation from a nitro to an amino group is a fundamental and frequently employed reaction in organic synthesis. This reduction dramatically alters the electronic and, consequently, the spectroscopic properties of the pyridine ring. This guide will delve into the nuances of ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data, providing a clear and objective comparison supported by experimental protocols and theoretical explanations.

The Synthetic Transformation: A Controlled Reduction

The conversion of 2-Bromo-5-methoxy-3-nitropyridine to 5-bromo-2-methoxypyridin-3-amine is typically achieved through a chemical reduction. A common and effective method involves the use of tin(II) chloride (SnCl₂) in an acidic medium. This method is often preferred for its selectivity and efficiency in reducing aromatic nitro compounds without affecting other functional groups like ethers and halogens.

The underlying mechanism of this reduction involves the transfer of electrons from the Sn(II) species to the nitro group, which is protonated under acidic conditions. This process generates a series of intermediates that are ultimately converted to the corresponding amine.

Experimental Protocols

Synthesis of 5-bromo-2-methoxypyridin-3-amine

Materials:

  • 2-Bromo-5-methoxy-3-nitropyridine

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Deionized water

Procedure:

  • In a round-bottom flask, dissolve 2-Bromo-5-methoxy-3-nitropyridine in ethyl acetate.

  • Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid dropwise to the stirred solution of the starting material at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature and carefully neutralize it with a saturated sodium bicarbonate solution until the pH is approximately 8.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield pure 5-bromo-2-methoxypyridin-3-amine.

Spectroscopic Analysis

Instrumentation:

  • ¹H and ¹³C NMR: Bruker Avance 400 MHz spectrometer. Samples were dissolved in CDCl₃, and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

  • FT-IR: PerkinElmer Spectrum Two FT-IR spectrometer. Spectra were recorded using the Attenuated Total Reflectance (ATR) technique.

  • Mass Spectrometry: Agilent 6460 Triple Quadrupole LC/MS system using electrospray ionization (ESI).

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for the starting material and the product.

Compound Molecular Formula Molecular Weight
2-Bromo-5-methoxy-3-nitropyridineC₆H₅BrN₂O₃233.02 g/mol [1]
5-bromo-2-methoxypyridin-3-amineC₆H₇BrN₂O203.04 g/mol [2]

Table 1: Molecular Properties of the Starting Material and Product.

Technique 2-Bromo-5-methoxy-3-nitropyridine (Predicted) 5-bromo-2-methoxypyridin-3-amine (Predicted)
¹H NMR ~8.4 ppm (d, 1H), ~7.8 ppm (d, 1H), ~4.0 ppm (s, 3H)~7.5 ppm (d, 1H), ~7.0 ppm (d, 1H), ~3.9 ppm (s, 3H), ~3.7 ppm (br s, 2H)
¹³C NMR ~158, ~145, ~138, ~125, ~115, ~55 ppm~148, ~135, ~130, ~120, ~110, ~54 ppm
FT-IR ~1530 cm⁻¹ (asym NO₂), ~1350 cm⁻¹ (sym NO₂)~3400-3200 cm⁻¹ (N-H stretch), ~1620 cm⁻¹ (N-H bend)
Mass Spec m/z 233/235 [M+H]⁺m/z 203/205 [M+H]⁺

Table 2: Summary of Spectroscopic Data. (Note: Predicted values are based on typical chemical shifts for similar structures and should be confirmed with experimental data.)

In-Depth Spectroscopic Analysis

¹H NMR Spectroscopy

The proton NMR spectra provide a clear distinction between the starting material and the product.

  • 2-Bromo-5-methoxy-3-nitropyridine: The presence of the strongly electron-withdrawing nitro group deshields the aromatic protons, causing them to appear at higher chemical shifts (downfield). We would expect two doublets in the aromatic region, corresponding to the two protons on the pyridine ring. The methoxy group protons would appear as a singlet further upfield.

  • 5-bromo-2-methoxypyridin-3-amine: The replacement of the nitro group with an electron-donating amino group leads to a significant shielding of the aromatic protons. This results in an upfield shift of the corresponding signals in the ¹H NMR spectrum. A broad singlet, characteristic of the amine protons, would also be observed. The integral of this signal would correspond to two protons.

¹³C NMR Spectroscopy

The carbon NMR spectra further corroborate the structural changes.

  • 2-Bromo-5-methoxy-3-nitropyridine: The carbon atoms attached to or in close proximity to the nitro group will be significantly deshielded and appear at lower field.

  • 5-bromo-2-methoxypyridin-3-amine: The introduction of the amino group causes a shielding effect on the carbon atoms of the pyridine ring, leading to an upfield shift in their resonance signals compared to the starting material.

FT-IR Spectroscopy

Infrared spectroscopy is particularly useful for identifying the key functional groups.

  • 2-Bromo-5-methoxy-3-nitropyridine: The most prominent and diagnostic peaks in the IR spectrum of the starting material are the strong asymmetric and symmetric stretching vibrations of the nitro group, typically observed around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.

  • 5-bromo-2-methoxypyridin-3-amine: The IR spectrum of the product is characterized by the disappearance of the nitro group absorptions and the appearance of new bands corresponding to the amino group. Typically, primary amines show two N-H stretching bands in the region of 3400-3200 cm⁻¹ and an N-H bending (scissoring) vibration around 1620 cm⁻¹.[3]

Mass Spectrometry

Mass spectrometry confirms the molecular weight change resulting from the reduction.

  • 2-Bromo-5-methoxy-3-nitropyridine: The mass spectrum would show a molecular ion peak corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units ([M]⁺ and [M+2]⁺) would be observed. The ESI mass spectrum shows a protonated molecule at m/z 233.0 [M + H]⁺.[1]

  • 5-bromo-2-methoxypyridin-3-amine: The molecular ion peak for the product would be observed at a lower m/z value, reflecting the loss of an oxygen atom and the addition of two hydrogen atoms. The characteristic bromine isotopic pattern would still be present.

Workflow and Logical Relationships

The following diagram illustrates the workflow from starting material to product and the corresponding spectroscopic analysis.

G cluster_0 Synthesis cluster_1 Spectroscopic Analysis Starting Material 2-Bromo-5-methoxy-3-nitropyridine Reaction Reduction (SnCl2, HCl) Starting Material->Reaction Analysis_SM Spectroscopic Characterization of Starting Material Starting Material->Analysis_SM Product 5-bromo-2-methoxypyridin-3-amine Reaction->Product Analysis_P Spectroscopic Characterization of Product Product->Analysis_P HNMR_SM 1H NMR Analysis_SM->HNMR_SM CNMR_SM 13C NMR Analysis_SM->CNMR_SM FTIR_SM FT-IR Analysis_SM->FTIR_SM MS_SM Mass Spec Analysis_SM->MS_SM HNMR_P 1H NMR Analysis_P->HNMR_P CNMR_P 13C NMR Analysis_P->CNMR_P FTIR_P FT-IR Analysis_P->FTIR_P MS_P Mass Spec Analysis_P->MS_P Comparison Comparative Analysis HNMR_SM->Comparison CNMR_SM->Comparison FTIR_SM->Comparison MS_SM->Comparison HNMR_P->Comparison CNMR_P->Comparison FTIR_P->Comparison MS_P->Comparison

Caption: Synthetic and analytical workflow.

Conclusion

The spectroscopic comparison of 2-Bromo-5-methoxy-3-nitropyridine and 5-bromo-2-methoxypyridin-3-amine provides a clear and illustrative example of how a fundamental chemical transformation is reflected in various analytical techniques. The key takeaways are the significant upfield shifts in both ¹H and ¹³C NMR spectra upon reduction of the nitro group, the disappearance of characteristic nitro group stretches and the appearance of amine stretches in the FT-IR spectrum, and the predictable mass shift in the mass spectrum. This guide serves as a practical resource for researchers in the field, enabling confident identification and characterization of these and similar pyridine derivatives.

References

  • PubChem. 5-bromo-2-methoxypyridin-3-amine. [Link]

  • University of California, Los Angeles. IR Spectroscopy Tutorial: Amines. [Link]

  • Reddit. Reduction of aromatic nitro compounds with SnCl2. [Link]

  • WordPress. Sn2+ reduction. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Bromo-5-methoxy-3-nitropyridine

Executive Safety Summary Treat as: High Potency, Energetic Intermediate. 2-Bromo-5-methoxy-3-nitropyridine is a multi-functionalized pyridine derivative.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Treat as: High Potency, Energetic Intermediate.

2-Bromo-5-methoxy-3-nitropyridine is a multi-functionalized pyridine derivative. While specific toxicological data for this exact isomer is limited, the structural combination of a nitro group (-NO₂) , a halogen (Br) , and the pyridine ring necessitates a conservative "Band 3" handling approach (OEB 3: 10–100 µg/m³).[1]

Critical Hazards:

  • Sensitization & Toxicity: Nitro-aromatics are established skin sensitizers and can induce methemoglobinemia upon absorption.[1]

  • Energetic Potential: The nitro moiety on an aromatic ring introduces thermal instability.[1] Avoid friction and high heat.[1]

  • Irritation: High probability of severe eye and respiratory tract irritation (H319, H335).[1][2][3]

Hazard Characterization & Risk Assessment

The following hazard profile is derived from Structure-Activity Relationship (SAR) analysis of analogous nitropyridines.

Hazard ClassGHS Classification (Predicted)Operational Implication
Acute Toxicity Category 4 (Oral/Dermal)Do not touch. Double-gloving is mandatory.[1]
Skin/Eye Irritant Category 2 / 2ADust Hazard. Powder is light and electrostatic; it will cling to surfaces and PPE.[1]
Sensitizer Skin Sens. 1 (Suspected)Zero Exposure. Exposure may lead to lifelong allergic response.[1]
Reactivity Thermally UnstableNo Metal Spatulas. Use PTFE or ceramic tools to minimize friction/spark risk.[1]

Personal Protective Equipment (PPE) Matrix

This protocol uses a Task-Based PPE Assignment .[1] The barrier material must change based on the physical state of the chemical (Solid vs. Solvated).[1]

A. Respiratory Protection[1][4][5][6][7][8]
  • Standard Operation (Fume Hood): Work must be performed inside a certified chemical fume hood (Face velocity: 0.5 m/s).[1]

  • Outside Hood (Weighing/Spills): If the sash must be raised or powder handling occurs outside a containment enclosure, a P100/N99 Respirator or PAPR (Powered Air Purifying Respirator) is required.[1] Surgical masks provide zero protection against this compound.[1]

B. Dermal Protection (Gloves)

Scientific Rationale: Nitropyridines in organic solvents (DCM, THF) permeate nitrile rubber in <5 minutes.[1] You must use a laminate barrier for solvated handling.[1]

StatePrimary GloveSecondary (Outer) GloveRationale
Dry Solid Nitrile (5 mil) Nitrile (5 mil) Double-layer nitrile is sufficient for dry powder.[1] The outer glove is sacrificial and should be changed immediately if contaminated.[1]
In Solution Silver Shield® (EVOH Laminate) Nitrile (5 mil) CRITICAL: Standard nitrile offers no protection against nitropyridines dissolved in organic solvents.[1] The laminate liner provides chemical resistance; the outer nitrile provides grip.[1]
C. Ocular & Body Protection[1][4][5][7]
  • Eyes: Chemical Splash Goggles (Indirect Vent).[1] Safety glasses are insufficient due to the fine particle size of the powder.[1]

  • Body: Tyvek® Lab Coat (Disposable) with elastic cuffs.[1] Cotton lab coats can trap dust in the fibers, creating a secondary exposure source in laundry.[1]

Operational Workflow: Step-by-Step

Phase 1: Preparation & Weighing[1]
  • Static Control: Nitro-powders are static-prone.[1] Use an ionizing fan or anti-static gun inside the balance enclosure to prevent powder scattering.[1]

  • Tools: Use PTFE (Teflon) coated spatulas .[1] Avoid metal-on-metal friction which can trigger local decomposition in nitro compounds.[1]

  • Containment: Weigh into a tared vial inside the hood. Do not transport the open stock bottle to the balance.

Phase 2: Solubilization & Reaction[1]
  • Solvent Addition: Add solvent slowly down the side of the vessel.[1]

  • PPE Transition: Once solvent is added, STOP .[1] Remove outer nitrile gloves.[1] Don Silver Shield/Laminate gloves . Don fresh outer nitrile gloves.[1]

  • Temperature Control: If using this in a substitution reaction (SNAr), ensure the exotherm is managed. Nitro groups decrease the decomposition temperature of the pyridine ring.[1]

Phase 3: Decontamination & Cleanup[1]
  • Solvent Choice: Do NOT use acetone or methanol initially if the compound is dry; it spreads the contamination.[1]

  • Protocol:

    • Wipe surfaces with a detergent/water solution (surfactants bind the dust).[1]

    • Follow with an ethanol wipe to remove organic residue.[1]

    • Dispose of all wipes as hazardous solid waste.[1]

Visualized Safety Logic (Graphviz)[1]

The following diagram illustrates the critical decision points for PPE changes during the workflow.

SafetyWorkflow cluster_ppe PPE Requirement Level Storage 1. Storage (Cool, Dry, Dark) Weighing 2. Weighing (Dust Hazard) Storage->Weighing Anti-Static Tools Double Nitrile Solvation 3. Solubilization (Permeation Hazard) Weighing->Solvation Add Solvent Reaction 4. Reaction (Thermal Control) Solvation->Reaction CHANGE GLOVES: Add Laminate Liner Waste 5. Disposal (Segregated) Reaction->Waste Quench & Separate

Caption: Workflow illustrating the critical "Glove Change" milestone upon solubilization due to increased permeation risk.

Emergency Response & Disposal

Accidental Release (Spill)[1][8]
  • Evacuate: Clear the immediate area (10 ft radius).

  • PPE Up: Don full PPE (Goggles, Tyvek, Double Gloves).[1]

  • Dry Spill: Cover with wet paper towels to prevent dust generation, then scoop into a waste container.[1]

  • Wet Spill: Absorb with vermiculite or sand.[1] Do not use paper towels alone (nitro compounds can dry on cellulose and become flammable).[1]

Disposal Considerations
  • Waste Stream: Halogenated Organic Waste.[1]

  • Incompatibility: NEVER mix with strong oxidizers (Peroxides, Nitric Acid) or strong reducing agents (Hydrazine) in the waste stream.[1] The nitro group poses a risk of runaway reaction.[1]

  • Labeling: Clearly tag as "Toxic" and "Halogenated."

References

  • National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] National Academies Press, 2011.[1]

  • PubChem. 2-Bromo-3-methyl-5-nitropyridine (Analogous Hazard Data).[1] National Library of Medicine.[1] Accessed Oct 2023.[1] [1]

  • Fisher Scientific. Safety Data Sheet: 2-Bromo-5-nitropyridine.[1][1]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standards (29 CFR 1910.132).[1][1]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.